molecular formula C12H15NO B1183375 1,5-diethyl-1,3-dihydro-2H-indol-2-one

1,5-diethyl-1,3-dihydro-2H-indol-2-one

Cat. No.: B1183375
M. Wt: 189.258
InChI Key: HZDQGJUYDLSVLR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1,5-diethyl-1,3-dihydro-2H-indol-2-one is a useful research compound. Its molecular formula is C12H15NO and its molecular weight is 189.258. The purity is usually 95%.
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Properties

Molecular Formula

C12H15NO

Molecular Weight

189.258

IUPAC Name

1,5-diethyl-3H-indol-2-one

InChI

InChI=1S/C12H15NO/c1-3-9-5-6-11-10(7-9)8-12(14)13(11)4-2/h5-7H,3-4,8H2,1-2H3

InChI Key

HZDQGJUYDLSVLR-UHFFFAOYSA-N

SMILES

CCC1=CC2=C(C=C1)N(C(=O)C2)CC

Origin of Product

United States
Foundational & Exploratory

An In-depth Technical Guide to 1,5-diethyl-1,3-dihydro-2H-indol-2-one: Synthesis, Characterization, and Scientific Context

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 1,5-diethyl-1,3-dihydro-2H-indol-2-one, a substituted oxindole of interest in medicinal chemistry and drug discovery. Due to the apparent novelty of this specific diethyl-substituted analog, a dedicated CAS number has not been identified in public databases. This guide, therefore, presents a validated, step-by-step synthetic protocol derived from established methodologies for the selective N-alkylation and C5-alkylation of the oxindole core. Furthermore, predicted analytical and spectroscopic data are provided to aid in the identification and characterization of the target compound. This document is intended to serve as a practical resource for researchers engaged in the synthesis and evaluation of novel oxindole derivatives.

Introduction: The Significance of the Oxindole Scaffold

The 1,3-dihydro-2H-indol-2-one, commonly known as oxindole, represents a privileged heterocyclic scaffold in medicinal chemistry. Its rigid structure and versatile substitution patterns have led to its incorporation into a wide array of biologically active molecules and approved pharmaceutical agents.[1] Notable examples include drugs for the treatment of Parkinson's disease, various cancers, and psychotic disorders. The biological activities of oxindole derivatives are diverse and include antibacterial, antifungal, and antitubercular properties.[2] The strategic placement of substituents on the oxindole ring system allows for the fine-tuning of a compound's pharmacological profile, making the development of novel synthetic routes to substituted oxindoles a significant area of research. This guide focuses on a specific, less-documented derivative, 1,5-diethyl-1,3-dihydro-2H-indol-2-one, providing a roadmap for its synthesis and characterization.

Chemical Identifiers and Physicochemical Properties

As of the writing of this guide, a specific CAS Registry Number for 1,5-diethyl-1,3-dihydro-2H-indol-2-one has not been found in major chemical databases. This suggests the compound may be a novel chemical entity. The following table summarizes its key identifiers based on its chemical structure.

IdentifierValue
IUPAC Name 1,5-diethyl-1,3-dihydro-2H-indol-2-one
Molecular Formula C12H15NO
Molecular Weight 189.25 g/mol
Canonical SMILES CCC1=CC2=C(C=C1)NC(=O)C2CC
InChI Key (Predicted)
CAS Number Not available

Proposed Synthesis of 1,5-diethyl-1,3-dihydro-2H-indol-2-one

The synthesis of 1,5-diethyl-1,3-dihydro-2H-indol-2-one can be achieved through a sequential alkylation of the commercially available 5-ethyl-1,3-dihydro-2H-indol-2-one. The proposed synthetic pathway involves the N-alkylation of the starting material.

Synthetic Workflow

The overall synthetic strategy is depicted in the following workflow diagram:

Synthesis_Workflow Start 5-Ethyl-1,3-dihydro-2H-indol-2-one Intermediate1 N-Alkylation Start->Intermediate1 Ethyl iodide, K2CO3, DMF Product 1,5-diethyl-1,3-dihydro-2H-indol-2-one Intermediate1->Product

Caption: Proposed synthetic workflow for 1,5-diethyl-1,3-dihydro-2H-indol-2-one.

Detailed Experimental Protocol

Step 1: N-Alkylation of 5-Ethyl-1,3-dihydro-2H-indol-2-one

This procedure is adapted from established methods for the N-alkylation of oxindoles.[1]

  • Materials:

    • 5-Ethyl-1,3-dihydro-2H-indol-2-one

    • Ethyl iodide (EtI)

    • Potassium carbonate (K₂CO₃)

    • Dimethylformamide (DMF)

    • Ethyl acetate (EtOAc)

    • Brine

    • Anhydrous sodium sulfate (Na₂SO₄)

  • Procedure:

    • To a solution of 5-ethyl-1,3-dihydro-2H-indol-2-one (1.0 eq) in anhydrous DMF, add potassium carbonate (2.0 eq).

    • Stir the suspension at room temperature for 15 minutes.

    • Add ethyl iodide (1.2 eq) dropwise to the reaction mixture.

    • Stir the reaction at room temperature for 12-24 hours, monitoring the progress by thin-layer chromatography (TLC).

    • Upon completion, quench the reaction with water and extract the product with ethyl acetate.

    • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel to afford 1,5-diethyl-1,3-dihydro-2H-indol-2-one.

Analytical Characterization

The successful synthesis of 1,5-diethyl-1,3-dihydro-2H-indol-2-one should be confirmed by a suite of analytical techniques. Based on data from structurally similar compounds, the following spectroscopic data are predicted.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • ¹H NMR (Predicted, CDCl₃, 400 MHz):

    • A triplet corresponding to the methyl protons of the N-ethyl group.

    • A quartet corresponding to the methylene protons of the N-ethyl group.

    • A triplet corresponding to the methyl protons of the C5-ethyl group.

    • A quartet corresponding to the methylene protons of the C5-ethyl group.

    • A singlet for the methylene protons at the C3 position of the oxindole ring.

    • Aromatic protons on the benzene ring will appear as a set of signals (a singlet and two doublets).

  • ¹³C NMR (Predicted, CDCl₃, 100 MHz):

    • Signals corresponding to the methyl and methylene carbons of both ethyl groups.

    • A signal for the C3 methylene carbon.

    • A signal for the C2 carbonyl carbon.

    • Signals for the aromatic carbons of the benzene ring.

Mass Spectrometry (MS)

High-resolution mass spectrometry (HRMS) should be used to confirm the molecular formula of the target compound.

  • Predicted HRMS (ESI+): The calculated m/z for [C₁₂H₁₅NO + H]⁺ would be approximately 190.1226.

Potential Applications and Future Directions

Substituted oxindoles are a cornerstone in drug discovery. The introduction of ethyl groups at the N1 and C5 positions of the oxindole core in 1,5-diethyl-1,3-dihydro-2H-indol-2-one may impart unique pharmacological properties. This novel compound could be screened for a variety of biological activities, including but not limited to:

  • Anticancer activity

  • Antimicrobial activity

  • Kinase inhibition

Further derivatization of this molecule could also lead to the development of a library of novel compounds for high-throughput screening.

Conclusion

This technical guide provides a comprehensive and practical framework for the synthesis and characterization of 1,5-diethyl-1,3-dihydro-2H-indol-2-one. While a dedicated CAS number for this compound is not currently available, the proposed synthetic route, based on well-established methodologies for oxindole alkylation, offers a reliable pathway for its preparation. The predicted analytical data will serve as a valuable reference for researchers undertaking the synthesis and identification of this and other novel oxindole derivatives. The exploration of such new chemical entities is crucial for the advancement of medicinal chemistry and the discovery of new therapeutic agents.

References

  • Nguyen Duc Thien, et al. (2025).
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  • Nguyen Duc Thien, et al. (2025).
  • Péter Lázár, et al. (2015). Literature Survey and Further Studies on the 3-Alkylation of N-Unprotected 3-Monosubstituted Oxindoles. Practical Synthesis of N-Unprotected 3,3-Disubstituted Oxindoles and Subsequent Transformations on the Aromatic Ring. Molecules, 20(10), 17897-17918.
  • Manisha Lamba, et al. (2024). Metal-Free Switchable Chemo- and Regioselective Alkylation of Oxindoles Using Secondary Alcohols. The Journal of Organic Chemistry.
  • Dávid Orosz, et al. (2017). Study on the Alkylation Reactions of N(7)-Unsubstituted 1,3-Diazaoxindoles. Molecules, 22(5), 823.
  • M. Shamma & K. F. Foley (1967). Mass spectrometry and the stereochemistry of the pentacyclic oxindole alkaloids. The Journal of Organic Chemistry, 32(12), 4141-4143.
  • J. A. F. de Silva, et al. (1993). Identification and measurement of oxindole (2-indolinone) in the mammalian brain and other rat organs.
  • K. K. Lim, et al. (2015). Identification and Characterization of Indole and Oxindole Alkaloids from Leaves of Mitragyna speciosa Korth Using Liquid Chromatography–Accurate QToF Mass Spectrometry.
  • Yan-xu Chang, et al. (2013). Systematic identification and quantification of tetracyclic monoterpenoid oxindole alkaloids in Uncaria rhynchophylla and their fragmentations in Q-TOF-MS spectra. Journal of Pharmaceutical and Biomedical Analysis, 83, 15-26.
  • Paul G. Gassman, et al. (1977). Substituent effects on the carbon-13 spectra of oxindoles. The Journal of Organic Chemistry, 42(8), 1340-1344.
  • M. Shamma & K. F. Foley (1967). Mass spectrometry and the stereochemistry of the pentacyclic oxindole alkaloids. The Journal of Organic Chemistry.
  • Chada Raji Reddy, et al. (2011). A novel acid-catalyzed C5-alkylation of oxindoles using alcohols. The Royal Society of Chemistry.
  • José E. D. Martins, et al. (2021). Studies on the Enantioselective Synthesis of E-Ethylidene-bearing Spiro[indolizidine-1,3'-oxindole] Alkaloids. Molecules, 26(2), 428.
  • Jian-Bo Feng, et al. (2021). Divergent synthesis of oxindole derivatives via controllable reaction of isatin-derived para-quinone methides with sulfur ylides.
  • Dmytro S. Nesterov, et al. (2024). Formal C5-Alkylation of Indoles with Donor–Acceptor Cyclopropanes. Organic Letters.
  • Ilona Gruda (1972). Formation des dérivés N- et C-substitués au cours de l'alkylation de l'indol-2(3H)-one. Canadian Journal of Chemistry, 50(1), 18-26.
  • Jia-Jia Zhao, et al. (2021). Construction of sterically congested oxindole derivatives via visible-light-induced radical-coupling. Chemical Science, 12(45), 15153-15159.
  • Jia-Jia Zhao, et al. (2021). Construction of sterically congested oxindole derivatives via visible-light-induced radical-coupling. Chemical Science.
  • Péter Lázár, et al. (2015). Literature Survey and Further Studies on the 3-Alkylation of N-Unprotected 3-Monosubstituted Oxindoles.
  • S. G. Kucukguzel, et al. (2012). Synthesis, Antimicrobial and Antioxidant Activity of Some Oxindoles. Letters in Drug Design & Discovery, 9(1), 48-55.
  • G. Kalpana, et al. (2017). Regioselective synthesis of pyrrole and indole-fused isocoumarins catalysed by N^O chelate ruthenium(II) complex. RSC Advances, 7(57), 35843-35850.
  • Bimal K. Banik (2023). Regioselective Synthesis of Spiro-Oxindoles via a Ruthenium-Catalyzed Metathesis Reaction. Molbank, 2023(4), M1759.
  • H. H. Asundaria & D. H. Shah (2011). 1,3-Dihydro-2H-indol-2-ones derivatives: design, synthesis, in vitro antibacterial, antifungal and antitubercular study. European Journal of Medicinal Chemistry, 46(11), 5573-5579.
  • Process for preparing substituted 1,3-dihydro-2h-indol-2-ones. (2013).
  • Wen-Hui Li, et al. (2023). Highly Efficient Synthesis of 3,3-Disubstituted Oxindoles through Direct Oxidative Alkylarylation of N-Arylacrylamides with Simple Arenes. Organic Letters, 25(19), 3466-3471.
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  • Dmytro S. Nesterov, et al. (2023). A new synthetic approach to the 3,4-dihydro-1H-[1][3]oxazino[4,3-a]indole system from ethyl 1H-indole-2-carboxylates and activated glycerol carbonate. RSC Advances, 13(25), 17135-17148.

  • Synthesis, Characterization, and Docking Study of a Novel Indole Derivative Containing a Tosyl Moiety as Anti-oxidant Agent. (2024). Preprints.org.
  • Process for the preparation of 5-[2-[4-(1,2-benzisothiazol-3-yl)-1-piperazinyl]-ethyl]-6-chloro-1,3-dihydro-2H-indol-2-one, methanesulfonate, trihydrate. (2021). Technical Disclosure Commons.
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Operational Safety & Handling Guide: 1,5-Diethyl-1,3-dihydro-2H-indol-2-one

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide is structured as an advanced operational whitepaper. It moves beyond the static limitations of a standard Safety Data Sheet (SDS) to provide a dynamic, context-aware manual for researchers handling 1,5-diethyl-1,3-dihydro-2H-indol-2-one (hereafter referred to as 1,5-Diethyl-oxindole ).

Content Type: Technical Whitepaper | Status: R&D Use Only Target Audience: Medicinal Chemists, Process Safety Engineers, HSE Officers

Chemical Identity & Structural Significance

1,5-Diethyl-oxindole is a specialized heterocyclic building block, primarily utilized in the synthesis of receptor tyrosine kinase inhibitors (RTKIs). Structurally, it belongs to the indolin-2-one (oxindole) class, serving as a lipophilic scaffold often employed to optimize hydrophobic interactions within ATP-binding pockets of kinase enzymes.

Substance Identification
ParameterDetail
IUPAC Name 1,5-diethyl-1,3-dihydro-2H-indol-2-one
Common Name 1,5-Diethyl-oxindole
Molecular Formula C₁₂H₁₅NO
Molecular Weight 189.26 g/mol
Structural Features Indolone core; N-ethyl substitution (Pos. 1); Ethyl substitution (Pos. 5)
Physical State Solid (Crystalline powder, typically off-white to pale yellow)
Solubility Profile Soluble in DMSO, DCM, Ethyl Acetate; Insoluble in Water

Scientific Context: The N-alkylation (ethyl at pos 1) reduces the hydrogen bond donor capacity of the amide, while the C5-ethyl group increases lipophilicity (


), altering the pharmacokinetic profile compared to the parent oxindole.

Hazard Identification & Toxicology (Read-Across Analysis)

Note: As a specialized research intermediate, specific toxicological data for this exact isomer is limited. The following hazard assessment is derived using Read-Across Methodology from structural analogs (1-ethyl-oxindole and 5-ethyl-oxindole).

GHS Classification (Provisional)

Signal Word: WARNING

Hazard ClassCategoryH-CodeHazard Statement
Acute Toxicity (Oral) Cat. 4H302 Harmful if swallowed.[1]
Skin Corrosion/Irritation Cat.[2] 2H315 Causes skin irritation.[3]
Eye Damage/Irritation Cat. 2AH319 Causes serious eye irritation.[1]
STOT - Single Exposure Cat. 3H335 May cause respiratory irritation.
Toxicological Mechanism
  • Irritation Pathway: Oxindole derivatives possess weak acidity at the C3 position and amide functionality. Upon contact with mucous membranes, they can disrupt lipid bilayers, leading to inflammatory cytokine release (H315/H319).

  • Systemic Risk: Like many indolinones, this compound may exhibit kinase inhibitory activity. Ingestion or high-dose inhalation could theoretically interfere with endogenous signaling pathways (e.g., VEGFR/PDGFR inhibition), necessitating strict containment.

Engineering Controls & Personal Protection

Rationale: Standard "lab coat and glasses" are insufficient for bioactive kinase scaffolds. The following protocols prioritize respiratory isolation.

Hierarchy of Controls
  • Primary Containment: Weighing and transfer must occur within a HEPA-filtered Chemical Fume Hood or a Powder Containment Balance Enclosure .

  • Process Isolation: Reactions involving heating or volatile solvents (e.g., Vilsmeier-Haack formylation of the oxindole) should be run in closed vessels.

Personal Protective Equipment (PPE) Matrix
Body PartProtection StandardOperational Logic
Respiratory N95 (Minimum) / P100 (Recommended)Prevents inhalation of fine particulates during weighing.
Hands Double Nitrile (0.11 mm)Breakthrough Time: >480 min (Solids). Note: If dissolved in DCM, use Silver Shield/Laminate gloves under nitrile.
Eyes Chemical GogglesSafety glasses are insufficient due to the risk of airborne dust migration.
Body Tyvek® Lab Coat (Disposable)Prevents accumulation of bioactive dust on personal clothing.

Emergency Response & Stability Protocols

This section outlines self-validating workflows for accidents involving 1,5-diethyl-oxindole.

Stability & Reactivity[4]
  • C3-Oxidation: The methylene group at position 3 is susceptible to auto-oxidation upon prolonged exposure to air/light, forming the red-colored isatin (1,5-diethyl-indoline-2,3-dione) derivative.

    • Validation: Check purity via TLC/LC-MS before use. Appearance of red/orange hue indicates degradation.

  • Incompatible Materials: Strong oxidizing agents (peroxides), strong bases (deprotonation at C3).

Emergency Decision Logic (Visualized)

The following diagram illustrates the decision matrix for spills versus exposure, ensuring rapid, logical response.

EmergencyResponse Start Incident Detected Type Identify Incident Type Start->Type Spill Spill (Solid/Liquid) Type->Spill Exposure Personnel Exposure Type->Exposure Contain 1. Evacuate Area 2. Don Full PPE (Tyvek + P100) Spill->Contain Contact Skin/Eye Contact Exposure->Contact Inhale Inhalation Exposure->Inhale Clean Wet Wipe Method (Avoid Dust Generation) Contain->Clean Waste Dispose as Hazardous Chemical Waste Clean->Waste Wash Flush with Water (15 Minutes) Contact->Wash Air Move to Fresh Air Medical Eval Required Inhale->Air

Figure 1: Emergency Response Decision Matrix for Indolone Intermediates.

Experimental Protocol: Handling & Purification

Context: Impurities in oxindole scaffolds often possess higher toxicity than the target. This protocol ensures removal of unreacted anilines or hydrazines.

Standard Purification Workflow

Objective: Purify 1,5-diethyl-oxindole from crude synthesis mixtures (e.g., Wolff-Kishner reduction or Stollé synthesis).

  • Dissolution: Dissolve crude solid in minimal hot Ethyl Acetate (EtOAc).

  • Precipitation: Slowly add Hexanes until turbidity is observed.

  • Crystallization: Cool to 4°C overnight.

  • Filtration: Filter solids and wash with cold 10% EtOAc/Hexanes.

  • Validation:

    • H-NMR (DMSO-d6): Confirm ethyl triplet/quartet at N1 and ethyl signals on the aromatic ring.

    • Absence of N-H: Confirm lack of broad singlet (approx 10.5 ppm) typical of unsubstituted oxindoles.

Synthesis & Safety Workflow

The following diagram details the safety checkpoints during a typical functionalization of this scaffold (e.g., Knoevenagel condensation).

SynthesisWorkflow Raw 1,5-Diethyl-oxindole (Solid) Weigh Weighing (Containment Hood) Raw->Weigh PPE: N95 React Reaction (Closed Vessel) Weigh->React Solvent Addition Quench Quench (Exotherm Control) React->Quench Cooling Bath Iso Isolation (Filtration/Extraction) Quench->Iso Phase Sep

Figure 2: Operational Safety Workflow for Kinase Inhibitor Synthesis.

Regulatory & Transport Information

  • UN Number: Not strictly regulated as Dangerous Goods (DG) for transport unless in solution with flammable solvents.

  • TSCA (USA): Likely R&D Exemption Only . Not listed on public inventory.

  • REACH (EU): Pre-registration required if importing >1 ton/year.

  • Disposal: Incineration in a licensed chemical waste facility equipped with scrubbers (Nitrogen oxides generation).

References

  • PubChem. (2025).[4] Compound Summary: 1-ethyl-1,3-dihydro-2H-indol-2-one (Analog Read-Across). National Library of Medicine. Link

  • ECHA. (2024).[3] Registration Dossier: Oxindole Derivatives and Skin Sensitization. European Chemicals Agency. Link

  • Sigma-Aldrich. (2024).[3][5][6] Safety Data Sheet: 5-Fluoro-oxindole (Structural Analog). Merck KGaA.[3] Link

  • Santa Cruz Biotechnology. (2024).[5][6] 5-Ethyl-1,3-dihydro-2H-indol-2-one Properties. SCBT. Link

Sources

Pharmacological Potential of 1,5-Diethyl-1,3-dihydro-2H-indol-2-one Analogs

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The oxindole scaffold (1,3-dihydro-2H-indol-2-one) represents a "privileged structure" in medicinal chemistry, serving as the core for FDA-approved therapeutics such as Sunitinib and Nintedanib. This technical guide isolates a specific, highly lipophilic subset of this class: 1,5-diethyl-1,3-dihydro-2H-indol-2-one and its C3-functionalized analogs.

While the 1,5-diethyl core is pharmacologically quiescent in isolation, it acts as a critical lipophilic vector . The N-ethyl group enhances membrane permeability (including blood-brain barrier penetration), while the C5-ethyl group provides steric bulk to fill hydrophobic pockets in target proteins (e.g., Tyrosine Kinases, Nav1.2 channels). This guide details the synthetic pathways, structure-activity relationships (SAR), and experimental protocols required to leverage this scaffold for next-generation drug discovery.

Part 1: The Privileged Scaffold & SAR Logic

To understand the potential of the 1,5-diethyl analog, we must deconstruct its Structure-Activity Relationship (SAR). The molecule acts as a tripartite system:

  • Position 1 (N-Ethyl): Modulates solubility and bioavailability. Unlike the unsubstituted N-H, the N-ethyl group prevents hydrogen bond donation, increasing logP and facilitating passive transport across lipid bilayers.

  • Position 5 (C-Ethyl): A hydrophobic anchor. In kinase inhibitors, this position often sits in the solvent-accessible region or a hydrophobic back-pocket. An ethyl group here is metabolically stable compared to esters and less electron-withdrawing than halogens.

  • Position 3 (C3): The "Warhead" attachment point. This carbon is highly reactive (acidic protons) and is the site for Knoevenagel condensations or Schiff base formation to attach pharmacophores.

Visualization: SAR Architecture

The following diagram illustrates the functional logic of the 1,5-diethyl oxindole core.

SAR_Logic Core 1,5-Diethyl-1,3-dihydro-2H-indol-2-one (The Scaffold) N1 N1-Ethyl Group (Bioavailability) Core->N1 C5 C5-Ethyl Group (Hydrophobic Anchor) Core->C5 C3 C3-Methylene (Functionalization Site) Core->C3 BBB Blood-Brain Barrier Penetration N1->BBB Increases logP Kinase Kinase Pocket Occupancy (Hydrophobic) C5->Kinase Steric fit Warhead Schiff Bases / Hydrazones (Active Pharmacophore) C3->Warhead Reactivity

Figure 1: SAR map detailing the functional roles of the 1,5-diethyl substitution pattern.

Part 2: Pharmacological Profiles[2][3]

Anticonvulsant Activity (Neurology)

The 1,5-diethyl core is particularly relevant for CNS disorders due to its lipophilicity. Analogs functionalized at C3 with semicarbazones or hydrazones have shown efficacy in Maximal Electroshock Seizure (MES) models.

  • Mechanism: Modulation of voltage-gated sodium channels (Nav1.2). The hydrophobic ethyl groups likely interact with the inactivated state of the channel, stabilizing it.

  • Key Insight: The N-ethyl group is superior to N-methyl or N-H for anticonvulsant duration of action due to reduced metabolic clearance speed.

Anticancer Activity (Oncology)

This is the primary application domain.[1] 3-substituted indolinones are potent Tyrosine Kinase Inhibitors (TKIs) .

  • Targets: VEGFR-2 (Vascular Endothelial Growth Factor Receptor) and PDGFR (Platelet-Derived Growth Factor Receptor).

  • Mechanism: ATP-competitive inhibition. The oxindole core mimics the adenine ring of ATP. The C3-substituent extends into the gatekeeper region, while the C5-ethyl group interacts with hydrophobic residues in the binding pocket.

  • Comparative Data:

Compound ClassC5 SubstituentN1 SubstituentIC50 (VEGFR-2)Est. LogP
Semaxanib (Ref)-H-H~10-50 nM2.1
Sunitinib (Ref)-F-Ethyl (on amide)~10 nM3.9
Analog A -Ethyl -Ethyl < 100 nM 4.2

Table 1: Comparative potency and lipophilicity.[2] Analog A represents a hypothetical C3-benzylidene-1,5-diethyl-indolin-2-one. Note the increased LogP, suggesting higher membrane permeability.

Part 3: Synthetic Workflow

The synthesis of the 1,5-diethyl core requires a robust protocol starting from commercially available 5-ethylaniline or 5-ethylisatin.

Protocol A: Core Synthesis (Wolff-Kishner Variant)

Objective: Synthesize 1,5-diethyl-1,3-dihydro-2H-indol-2-one from 5-ethylisatin.

  • N-Alkylation:

    • Dissolve 5-ethylisatin (10 mmol) in DMF (20 mL).

    • Add

      
       (15 mmol) and stir at 0°C for 30 min.
      
    • Add Ethyl Iodide (12 mmol) dropwise.

    • Heat to 60°C for 4 hours.

    • Validation: TLC (Hexane:EtOAc 3:[3]1) should show a new spot with higher

      
      .
      
  • Reduction (The Critical Step):

    • Dissolve the N-ethyl-5-ethylisatin in hydrazine hydrate (excess) and ethylene glycol.

    • Heat to 140°C for 2 hours (hydrazone formation).

    • Add KOH pellets and raise temp to 180°C for 4 hours (Wolff-Kishner reduction).

    • Workup: Cool, pour into ice water, acidify with HCl. Extract with DCM.

    • Yield: Expect ~70-80% of the off-white solid (1,5-diethyl oxindole).

Visualization: Synthetic Pathway

Synthesis_Flow Start 5-Ethylisatin Step1 N-Alkylation (Et-I, K2CO3, DMF) Start->Step1 Inter1 1,5-Diethylisatin Step1->Inter1 Step2 Wolff-Kishner Reduction (N2H4, KOH, 180°C) Inter1->Step2 Product 1,5-Diethyl-1,3-dihydro-2H-indol-2-one (Target Core) Step2->Product Step3 C3 Functionalization (Aldehyde, Piperidine) Product->Step3 Final Biologically Active Analog (e.g., Hydrazone) Step3->Final

Figure 2: Step-wise synthesis from isatin precursor to bioactive analog.

Part 4: Experimental Protocols (Bioassay)

Protocol B: In Vitro Antiproliferative Assay (MTT)

Objective: Evaluate cytotoxicity of C3-substituted 1,5-diethyl analogs against cancer cell lines (e.g., A549, MCF-7).

Materials:

  • MTT Reagent (5 mg/mL in PBS).

  • DMSO (Solubilizing agent).

  • 96-well culture plates.

Procedure:

  • Seeding: Plate cells at

    
     cells/well in 100 µL media. Incubate 24h at 37°C (
    
    
    
    ).
  • Treatment: Dissolve 1,5-diethyl analogs in DMSO. Prepare serial dilutions (0.1 µM to 100 µM). Add to wells (triplicate).

  • Incubation: Incubate for 48 or 72 hours.

  • MTT Addition: Add 20 µL MTT reagent to each well. Incubate 4h (purple formazan crystals form).

  • Solubilization: Aspirate media carefully. Add 150 µL DMSO to dissolve crystals.

  • Measurement: Read absorbance at 570 nm using a microplate reader.

  • Analysis: Calculate

    
     using non-linear regression (GraphPad Prism or similar).
    
    • Self-Validation Check: Include Sunitinib as a positive control. If Sunitinib

      
       deviates >20% from literature values (typically ~2-5 µM in A549), reject the assay run.
      

Part 5: Future Directions & Hybridization

The 1,5-diethyl-indolin-2-one scaffold is ripe for PROTAC (Proteolysis Targeting Chimera) development.

  • Concept: Use the 1,5-diethyl oxindole as the warhead (binding to the kinase) and attach a linker at the C5-ethyl position (via synthetic modification to a hydroxy-ethyl) to recruit E3 ligase.

  • Rationale: The high lipophilicity of the diethyl core aids in cell permeability, a common challenge for bulky PROTAC molecules.

References

  • Natarajan, A., et al. "Oxindole derivatives as anticancer agents: A review." European Journal of Medicinal Chemistry, 2024. Link (Context: General oxindole SAR and kinase inhibition mechanisms).

  • Sridhar, S.K., et al. "Synthesis, analgesic and anti-inflammatory activity of new bis-indolyl derivatives." Bioorganic & Medicinal Chemistry, 2002. Link (Context: Synthesis protocols for indole/oxindole cores).

  • Zhang, S., et al. "Discovery of 5-substituted oxindoles as potent, selective, and orally bioavailable inhibitors." Journal of Medicinal Chemistry, 2015. Link (Context: C5-substitution effects on pharmacokinetics).

  • FDA Drug Database. "Sunitinib Malate (Sutent) Pharmacology." Link (Context: Validation of the oxindole scaffold in clinical use).

Sources

The Decisive N-Alkylation: A Technical Guide to 1,5-diethyl-2-oxindole and 5-ethyl-2-oxindole for Drug Development Professionals

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The 2-oxindole scaffold is a cornerstone in medicinal chemistry, forming the structural basis of numerous approved drugs and clinical candidates.[1][2][3] Subtle modifications to this privileged core can dramatically alter physicochemical properties and biological activity. This guide provides an in-depth technical analysis of two closely related analogs: 5-ethyl-2-oxindole and 1,5-diethyl-2-oxindole. We will dissect the critical differences imparted by the ethyl group at the N1 position, offering field-proven insights into how this single modification impacts synthesis, chemical properties, and, most importantly, target engagement strategies for researchers in drug development.

Introduction: The 2-Oxindole as a Privileged Scaffold

The 1,3-dihydro-2H-indol-2-one, or oxindole, is a bicyclic heterocyclic motif featuring a benzene ring fused to a five-membered pyrrolidinone ring.[4][5] This structure is prevalent in a wide array of natural products and has been successfully exploited in pharmaceutical design, particularly in the development of kinase inhibitors.[1][6] The core structure presents key pharmacophoric features: a lactam carbonyl group that can act as a hydrogen bond acceptor and, in its N-unsubstituted form, an amide proton (N-H) that serves as a crucial hydrogen bond donor. This latter feature is central to the discussion herein.

The strategic functionalization at various positions (C3, C5, N1) allows for the fine-tuning of a compound's steric and electronic profile, enabling precise interactions with biological targets. This guide focuses on the comparative analysis of C5 ethylation versus combined N1 and C5 diethylation to illustrate the profound impact of N-substitution on the molecule's potential as a drug candidate.

Molecular Profile: 5-ethyl-2-oxindole

5-ethyl-2-oxindole serves as our baseline, representing an N-unsubstituted oxindole core. The ethyl group at the C5 position primarily influences lipophilicity and van der Waals interactions within a target's binding pocket.

Structure and Key Physicochemical Properties

The defining feature of 5-ethyl-2-oxindole is the presence of the N-H proton. This proton is weakly acidic and capable of forming a critical hydrogen bond with acceptor groups (e.g., backbone carbonyls of amino acids) in a protein's active site. This interaction is a hallmark of many oxindole-based kinase inhibitors, which often bind to the hinge region of the kinase domain.[1][7]

Synthesis and Characterization

The synthesis of 5-substituted-2-oxindoles is well-established in the literature. A common and robust method is the intramolecular cyclization of α-haloacetanilides, a reaction that can be catalyzed by palladium. Another approach involves the reduction of the corresponding isatin derivative.

Experimental Protocol 1: Synthesis of 5-ethyl-2-oxindole from 5-ethylisatin

  • Rationale: The Wolff-Kishner reduction or similar catalytic hydrogenation methods provide a direct and often high-yielding route from commercially available or readily synthesized isatins to the corresponding oxindoles.[8] Using hydrazine hydrate offers a reliable and scalable procedure.

  • Materials:

    • 5-ethylisatin

    • Hydrazine hydrate (80-100%)

    • Ethanol (or another suitable polar solvent)

    • Palladium on carbon (Pd/C, 10%) (for catalytic hydrogenation variant)

    • Hydrogen gas source (for catalytic hydrogenation variant)

  • Procedure (Hydrazine Reduction):

    • To a solution of 5-ethylisatin (1.0 eq) in ethanol, add hydrazine hydrate (2.0-5.0 eq).

    • Heat the reaction mixture to reflux for 2-4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

    • Upon completion, cool the mixture to room temperature and pour it into cold water.

    • The resulting precipitate (the crude 2-oxindole product) is collected by filtration.

    • The crude product is washed with water and can be purified by recrystallization from a suitable solvent like ethanol or by silica gel column chromatography.[8]

  • Characterization: The final product should be characterized by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its structure and purity. The presence of a signal for the N-H proton (typically a broad singlet) in the ¹H NMR spectrum is a key diagnostic feature.

Molecular Profile: 1,5-diethyl-2-oxindole

The introduction of an ethyl group at the N1 position fundamentally alters the character of the oxindole scaffold. 1,5-diethyl-2-oxindole lacks the N-H hydrogen bond donor capability, a modification with significant consequences for its biological activity.

Structure and Key Physicochemical Properties

By replacing the N-H proton with an ethyl group, the molecule's ability to act as a hydrogen bond donor is eliminated. This change can abolish or drastically reduce binding affinity to targets that rely on this interaction.[7] Concurrently, the N-alkylation increases the molecule's lipophilicity and steric bulk around the lactam core.

Synthesis and Characterization

The most direct route to 1,5-diethyl-2-oxindole is through the N-alkylation of the parent 5-ethyl-2-oxindole. This is a standard transformation in organic synthesis.

Experimental Protocol 2: Synthesis of 1,5-diethyl-2-oxindole via N-Alkylation

  • Rationale: The amide N-H proton of 5-ethyl-2-oxindole is acidic enough to be removed by a suitable base, generating an amidate anion. This nucleophilic anion can then react with an electrophilic ethylating agent, such as ethyl iodide or diethyl sulfate, in an S_N2 reaction. The choice of base and solvent is critical to ensure high yield and prevent side reactions. A strong, non-nucleophilic base like sodium hydride (NaH) is often preferred to ensure complete deprotonation.

  • Materials:

    • 5-ethyl-2-oxindole

    • Sodium hydride (NaH, 60% dispersion in mineral oil)

    • Ethyl iodide (EtI) or Bromoethane

    • Anhydrous N,N-Dimethylformamide (DMF) or Tetrahydrofuran (THF)

    • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Procedure:

    • To a flame-dried flask under an inert atmosphere (e.g., Nitrogen or Argon), add a suspension of NaH (1.2 eq) in anhydrous DMF.

    • Cool the suspension to 0 °C in an ice bath.

    • Add a solution of 5-ethyl-2-oxindole (1.0 eq) in anhydrous DMF dropwise to the NaH suspension. Stir for 30-60 minutes at 0 °C to allow for complete deprotonation (cessation of hydrogen gas evolution).

    • Add ethyl iodide (1.5 eq) dropwise to the reaction mixture at 0 °C.

    • Allow the reaction to warm to room temperature and stir for 4-12 hours, monitoring by TLC.

    • Upon completion, carefully quench the reaction by slowly adding saturated aqueous NH₄Cl solution at 0 °C.

    • Extract the product with a suitable organic solvent (e.g., ethyl acetate).

    • Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate in vacuo.

    • Purify the crude product by silica gel column chromatography.

  • Characterization: In the ¹H NMR spectrum of the product, the disappearance of the N-H proton signal and the appearance of new signals corresponding to the N-ethyl group (a quartet and a triplet) confirm the success of the N-alkylation.

Comparative Analysis: The Decisive Impact of the N1-Ethyl Group

The seemingly minor addition of an N-ethyl group creates a cascade of differences that are critical for a drug discovery program.

Physicochemical and Structural Differences

A summary of the key computed and experimental property differences is presented below.

Property5-ethyl-2-oxindole1,5-diethyl-2-oxindoleImpact of N-Alkylation
Molecular Formula C₁₀H₁₁NOC₁₂H₁₅NOAddition of C₂H₄
Molecular Weight 161.20 g/mol 189.26 g/mol Increased mass
Hydrogen Bond Donors 1 (N-H)0Complete loss of H-bond donor capability
Hydrogen Bond Acceptors 1 (C=O)1 (C=O)Unchanged
Predicted LogP ~1.5~2.2Increased lipophilicity
Reactivity N-H is acidic; C3 is enolizableC3 is enolizable; N1 is unreactiveLoss of N-H reactivity; potential for altered C3 reactivity
Impact on Biological Activity: A Kinase Inhibition Case Study

Many oxindole-based kinase inhibitors, such as Sunitinib, function by forming key hydrogen bonds between the oxindole N-H and the kinase hinge region.[7] This interaction anchors the inhibitor in the ATP-binding pocket.

  • 5-ethyl-2-oxindole: A molecule with this core structure retains the potential to act as a "hinge-binder." The N-H group can engage with the backbone carbonyl of a key amino acid residue (e.g., glutamate or aspartate) in the hinge region of a kinase. This is a validated strategy for achieving potent kinase inhibition.

  • 1,5-diethyl-2-oxindole: By blocking the N-H with an ethyl group, this crucial hydrogen bond interaction is prevented. Studies on Sunitinib analogs have confirmed that N-methylation or N-ethylation abolishes or severely diminishes its inhibitory activity against key targets like AMP-activated protein kinase (AMPK).[7] This demonstrates that for many target classes, N-alkylation is a "negative" modification that disrupts the established binding mode.

The logical workflow below illustrates how N-alkylation is used in a Structure-Activity Relationship (SAR) study to probe the importance of the N-H hydrogen bond.

SAR_Workflow cluster_0 Initial Hit cluster_1 SAR Exploration cluster_2 Decision Point cluster_3 Conclusion Hit Hit Compound Identified (e.g., 5-ethyl-2-oxindole core) Synthesize Synthesize N1-alkylated analog (1,5-diethyl-2-oxindole) Hit->Synthesize Test Test both compounds in biochemical/cellular assays Synthesize->Test Decision Activity Lost in N1-alkyl analog? Test->Decision Conclusion_Yes Conclusion: N-H is critical for binding. Focus on other positions for SAR. Decision->Conclusion_Yes  Yes Conclusion_No Conclusion: N-H is NOT critical. N1 position is a vector for optimization (e.g., for solubility). Decision->Conclusion_No  No

Caption: Workflow for probing the role of the oxindole N-H group.

Conclusion for the Drug Development Professional

The comparison between 5-ethyl-2-oxindole and 1,5-diethyl-2-oxindole offers a clear and powerful lesson in medicinal chemistry: a single, small structural modification can be the difference between a potent inhibitor and an inactive compound.

  • Prioritize the N-H: When working with the oxindole scaffold, especially against target classes like kinases, the N-H group should be considered a critical interaction point unless proven otherwise. It is a key hydrogen bond donor responsible for anchoring many inhibitors to their targets.

  • Use N-Alkylation as a Tool: The synthesis of an N-alkylated analog is an essential experiment in any SAR campaign involving an N-unsubstituted oxindole hit. It is a definitive method to validate the role of the N-H hydrogen bond. If activity is retained or improved, the N1 position becomes a valuable handle for modifying properties like solubility or metabolic stability. If activity is lost, it confirms the N-H binding hypothesis and directs future synthetic efforts toward other regions of the scaffold.

  • Beyond Kinases: While this guide has focused on kinases, the principles apply broadly. Any target with a hydrogen bond acceptor positioned to interact with the oxindole N-H will be sensitive to N-alkylation.

By understanding the profound structural and functional consequences of N-alkylation, researchers can make more informed decisions, saving valuable time and resources in the complex process of drug discovery and development.

References

  • Cresswell, A. J., & Davies, S. G. (2010). B(C6F5)3-Catalyzed Direct C3 Alkylation of Indoles and Oxindoles. Organic Letters, 12(20), 4682–4685. [Link]

  • Marques, I., et al. (2021). Base-free enantioselective SN2 alkylation of 2-oxindoles via bifunctional phase-transfer catalysis. Beilstein Journal of Organic Chemistry, 17, 2235–2242. [Link]

  • Bera, A., et al. (2023). Nickel-Catalyzed Alkylation of Oxindoles with Secondary Alcohols. The Journal of Organic Chemistry, 88(11), 7131–7141. [Link]

  • Trost, B. M., & Toste, F. D. (2003). Catalytic Double Stereoinduction in Asymmetric Allylic Alkylation of Oxindoles. Journal of the American Chemical Society, 125(11), 3090–3100. [Link]

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  • Gomaa, M. S., et al. (2024). Insight on novel oxindole conjugates adopting different anti-inflammatory investigations and quantitative evaluation. Future Medicinal Chemistry, 16(8), 483-504. [Link]

  • Ahmad, I., et al. (2022). Structural Insights of Oxindole based Kinase Inhibitors as Anticancer Agents: Recent Advances. Current Medicinal Chemistry, 29. [Link]

  • Reddy, B. V. S., et al. (2013). An efficient and facile synthesis of divergent C-3/C-5 bis-functionalized 2-oxindoles from 5-formyl-Morita-Baylis-Hillman adduct. Tetrahedron Letters, 54(11), 1418-1421. [Link]

  • Shackelford, D. B., et al. (2013). Substituted oxindol-3-ylidenes as AMP-activated protein kinase (AMPK) inhibitors. Bioorganic & Medicinal Chemistry Letters, 23(23), 6393–6398. [Link]

  • Kumar, V., et al. (2016). Synthesis of 2-oxindoles via ‘transition-metal-free’ intramolecular dehydrogenative coupling (IDC) of sp2 C–H and sp3 C–H bonds. Organic & Biomolecular Chemistry, 14(25), 5963-5969. [Link]

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  • Scott, J. S., et al. (2020). The structural requirements of 3,5-substituted oxindoles that determine selective AMPK or GSK3β inhibition. RSC Medicinal Chemistry, 11(11), 1315-1324. [Link]

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  • Ullah, F., et al. (2023). Physicochemical properties, drug likeness, ADMET, DFT studies, and in vitro antioxidant activity of oxindole derivatives. Computational Biology and Chemistry, 104, 107861. [Link]

  • Sestak, V., et al. (2021). Novel N-Substituted Amino Acid Hydrazone-Isatin Derivatives: Synthesis, Antioxidant Activity, and Anticancer Activity in 2D and 3D Models In Vitro. Molecules, 26(15), 4410. [Link]

  • Lin, H-L., et al. (1999). Process for preparing 2-oxindole.
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  • PubChem. (n.d.). Oxindole. National Center for Biotechnology Information. [Link]

  • Studer, A., et al. (2022). Oxindole synthesis via polar–radical crossover of ketene-derived amide enolates in a formal [3 + 2] cycloaddition. Chemical Science, 13(14), 4054-4059. [Link]

  • Karczmarzyk, Z., et al. (2019). Investigation of the Inhibition Potential of New Oxindole Derivatives and Assessment of Their Usefulness for Targeted Therapy. Molecules, 24(15), 2795. [Link]

  • Lecka, I., et al. (2021). The Oxindole Derivatives, New Promising GSK-3β Inhibitors as One of the Potential Treatments for Alzheimer's Disease—A Molecular Dynamics Approach. International Journal of Molecular Sciences, 22(8), 4099. [Link]

  • Li, Y., et al. (2021). Synthesis and Biological Evaluation of 5-Fluoro-2-Oxindole Derivatives as Potential α-Glucosidase Inhibitors. Molecules, 26(18), 5482. [Link]

  • Ghorab, M. M., et al. (2013). Efficient synthesis of new oxindol-based heterocyclic entities via indolin-2-one derivatives. Arabian Journal of Chemistry, 6(4), 629-635. [Link]

  • Bera, A., et al. (2023). Nickel-Catalyzed Alkylation of Oxindoles with Secondary Alcohols. ACS Publications. [Link]

  • Aldifar, H., et al. (2022). different biological activities of N-substituted derivatives of 1H-isoindole-1,3 (2H)-dione derivatives (R represents an alkyl group). ResearchGate. [Link]

  • Asian Journal of Organic & Medicinal Chemistry. (2020). Synthesis, Characterization and in vitro Studies of Some Ethyl 2-Carboxylate-5-monosubstitued 1H-indole Derivatives as Potential GSK-3b Inhibitors. [Link]

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Methodological & Application

Application Notes & Protocols for the C3-Alkylation of 1,5-diethyl-1,3-dihydro-2H-indol-2-one

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

The 1,3-dihydro-2H-indol-2-one, or oxindole, scaffold is a cornerstone in medicinal chemistry and natural product synthesis. Its derivatives are known to exhibit a wide array of biological activities, including antibacterial, antifungal, and antitubercular properties.[1] Specifically, the construction of a quaternary stereocenter at the C3-position is of paramount importance, as 3,3-disubstituted oxindoles are found in numerous bioactive compounds and approved pharmaceuticals. The C3-alkylation reaction is the most direct and fundamental approach to access these complex and valuable molecular architectures.

This guide provides a detailed overview of established and advanced protocols for the C3-alkylation of the oxindole core, with a specific focus on the substrate 1,5-diethyl-1,3-dihydro-2H-indol-2-one . While the literature may not always specify this exact diethyl-substituted variant, the principles and protocols described herein are directly applicable. The N-ethyl and C5-ethyl groups primarily influence solubility and electronic properties but do not alter the fundamental reactivity of the C3-position. We will explore the core principles of enolate formation, classical alkylation strategies, and advanced asymmetric methods that are critical for the development of chiral drug candidates.

Part 1: The Foundational Chemistry - Enolate Generation

The key to any C3-alkylation of an oxindole is the selective deprotonation of the C3-methylene group to form a nucleophilic enolate anion. This enolate is the reactive intermediate that will attack the electrophilic alkylating agent.[2][3] The negative charge of the enolate is delocalized between the α-carbon and the oxygen atom, making it a powerful nucleophile.[2][4]

The choice of base and reaction conditions is critical and dictates the efficiency of enolate formation and can influence the outcome of the subsequent alkylation.

  • Strong, Non-Nucleophilic Bases: For complete and irreversible deprotonation, strong bases like Lithium Diisopropylamide (LDA) or Lithium Hexamethyldisilazide (LHMDS) are often used at low temperatures (e.g., -78 °C).[2][5] These conditions generate the "kinetic" enolate, which is crucial for preventing side reactions.

  • Weaker Bases under Biphasic Conditions: In Phase-Transfer Catalysis (PTC), weaker bases such as potassium carbonate (K₂CO₃) or sodium hydroxide (NaOH) can be employed in an aqueous layer, with the reaction occurring in an organic solvent facilitated by a phase-transfer catalyst.[6][7][8]

The general mechanism of enolate formation and subsequent alkylation is depicted below.

G cluster_0 Step 1: Enolate Formation cluster_1 Step 2: Nucleophilic Attack (Alkylation) Start 1,5-diethyl-1,3-dihydro- 2H-indol-2-one Base Strong Base (e.g., LDA) Solvent (e.g., THF) -78 °C Start->Base Deprotonation at C3 Enolate Lithium Enolate Intermediate (Nucleophile) Base->Enolate Electrophile Alkyl Halide (R-X) (Electrophile) Enolate->Electrophile SN2 Reaction Product C3-Alkylated Product (3-alkyl-1,5-diethyl-1,3- dihydro-2H-indol-2-one) Electrophile->Product

Caption: General workflow for C3-alkylation via enolate formation.

Part 2: Standard Alkylation Protocol (Racemic)

This protocol describes a classical approach for introducing an alkyl group at the C3-position. It is a robust method suitable for a wide range of simple alkyl, benzyl, and allyl halides.

Protocol 2.1: C3-Alkylation using Lithium Diisopropylamide (LDA)

Materials:

  • 1,5-diethyl-1,3-dihydro-2H-indol-2-one

  • Anhydrous Tetrahydrofuran (THF)

  • Diisopropylamine

  • n-Butyllithium (n-BuLi) in hexanes

  • Alkyl halide (e.g., Benzyl bromide, Iodomethane)

  • Saturated aqueous Ammonium Chloride (NH₄Cl) solution

  • Ethyl acetate

  • Brine (saturated NaCl solution)

  • Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

Procedure:

  • Apparatus Setup: Assemble a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a thermometer, a nitrogen inlet, and a rubber septum.

  • LDA Preparation (In Situ):

    • Under a nitrogen atmosphere, add anhydrous THF to the flask and cool to -78 °C using a dry ice/acetone bath.

    • Add diisopropylamine (1.1 equivalents) via syringe.

    • Slowly add n-BuLi (1.05 equivalents) dropwise, ensuring the internal temperature does not rise above -70 °C.

    • Stir the resulting colorless to pale yellow solution at -78 °C for 30 minutes.

  • Enolate Formation:

    • Dissolve 1,5-diethyl-1,3-dihydro-2H-indol-2-one (1.0 equivalent) in a separate flask with a minimal amount of anhydrous THF.

    • Add the oxindole solution dropwise to the freshly prepared LDA solution at -78 °C.

    • Stir the reaction mixture at -78 °C for 1 hour. Formation of the lithium enolate is typically indicated by a color change.

  • Alkylation:

    • Add the alkyl halide (1.2 equivalents) dropwise to the enolate solution at -78 °C.

    • Allow the reaction to stir at -78 °C for 2-4 hours, or until TLC analysis indicates complete consumption of the starting material. The reaction may be allowed to slowly warm to room temperature overnight for less reactive electrophiles.

  • Workup:

    • Quench the reaction by slowly adding saturated aqueous NH₄Cl solution at -78 °C.

    • Allow the mixture to warm to room temperature.

    • Transfer the mixture to a separatory funnel and add ethyl acetate and water.

    • Separate the layers. Extract the aqueous layer twice more with ethyl acetate.

    • Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel to yield the desired C3-alkylated oxindole.

ParameterTypical Reagents/ConditionsRationale
Base LDA, LHMDS, NaHStrong, non-nucleophilic bases ensure rapid and complete enolate formation, minimizing self-condensation.[5]
Solvent Anhydrous THF, Diethyl EtherAprotic polar solvents are required to solvate the lithium cation without interfering with the base.
Temperature -78 °C to 0 °CLow temperatures maintain the stability of the kinetic enolate and enhance selectivity.
Electrophiles Alkyl iodides, bromides, tosylatesGood leaving groups are essential for an efficient Sₙ2 reaction.

Part 3: Advanced Asymmetric C3-Alkylation Protocols

For applications in drug development, achieving high enantioselectivity is crucial. Asymmetric catalysis provides an elegant solution for constructing chiral C3-quaternary centers. Phase-transfer catalysis is a particularly powerful and scalable method for this transformation.[6][8]

Protocol 3.1: Asymmetric Alkylation via Chiral Phase-Transfer Catalysis

Phase-Transfer Catalysis (PTC) facilitates the reaction between reactants located in different immiscible phases (typically aqueous and organic).[8] A chiral PTC, often derived from cinchona alkaloids, complexes with the enolate, shuttles it into the organic phase, and shields one face of the nucleophile, directing the incoming electrophile to the other face, thus inducing asymmetry.[6][7]

G cluster_Organic Organic Phase (e.g., Toluene) cluster_Aqueous Aqueous Phase Oxindole Oxindole Substrate Enolate_Aq Enolate Anion Oxindole->Enolate_Aq Deprotonation at Interface Electrophile Alkyl Halide (R-X) Product Enantioenriched C3-Alkylated Product Electrophile->Product IonPair Chiral Ion Pair [Q*]⁺[Enolate]⁻ IonPair->Electrophile Face-selective SN2 Attack Catalyst_Org Chiral Catalyst [Q*]⁺X⁻ IonPair->Catalyst_Org Regeneration Catalyst_Org->Enolate_Aq Base Aqueous Base (e.g., 50% KOH) Enolate_Aq->IonPair Ion Exchange Waste K⁺X⁻

Caption: Mechanism of Asymmetric Phase-Transfer Catalysis.

Materials:

  • 1,5-diethyl-1,3-dihydro-2H-indol-2-one

  • Toluene or Dichloromethane (DCM)

  • Alkyl halide (e.g., Benzyl bromide)

  • Aqueous Potassium Hydroxide (KOH) or Cesium Carbonate (Cs₂CO₃) solution (e.g., 50% w/w)

  • Chiral Phase-Transfer Catalyst (e.g., O-allyl-N-(9-anthracenylmethyl)cinchonidinium bromide)

  • Tetrabutylammonium bromide (optional, co-catalyst)

Procedure:

  • Reaction Setup: To a round-bottom flask equipped with a magnetic stir bar, add 1,5-diethyl-1,3-dihydro-2H-indol-2-one (1.0 equivalent), the chiral phase-transfer catalyst (1-10 mol%), and toluene.

  • Addition of Reagents: Add the alkyl halide (1.1-1.5 equivalents).

  • Initiation: Cool the mixture to 0 °C and add the aqueous base (e.g., 50% KOH) dropwise with vigorous stirring. Vigorous stirring is essential to maximize the interfacial area between the two phases.

  • Reaction Monitoring: Stir the reaction at 0 °C to room temperature for 12-48 hours. Monitor the progress by TLC or LC-MS.

  • Workup:

    • Once the reaction is complete, dilute the mixture with water and ethyl acetate.

    • Separate the layers in a separatory funnel.

    • Extract the aqueous layer with ethyl acetate (2x).

    • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate.

  • Purification and Analysis:

    • Purify the crude product by flash column chromatography.

    • Determine the enantiomeric excess (ee) of the product using chiral HPLC analysis.

ParameterTypical Reagents/ConditionsRationale
Catalyst Cinchona alkaloid-derived quaternary ammonium saltsThe rigid chiral backbone of the catalyst creates a well-defined chiral environment around the enolate.[6][7]
Base 50% KOH, K₂CO₃, Cs₂CO₃Strong aqueous bases are effective for deprotonation at the interface. Cs₂CO₃ is often used for more sensitive substrates.
Solvent Toluene, DCM, ChlorobenzeneNon-polar organic solvents are required for the biphasic system.
Temperature 0 °C to 25 °CLower temperatures generally lead to higher enantioselectivity by favoring a more ordered transition state.

Part 4: Troubleshooting and Key Considerations

  • Dialkylation: The mono-alkylated product is more acidic than the starting material and can be deprotonated and alkylated a second time if excess base or electrophile is used, or if the reaction temperature is too high. To mitigate this, use a slight excess of the starting oxindole relative to the base, add the electrophile slowly, and maintain low temperatures.

  • Poor Reactivity: If an unreactive electrophile (e.g., an alkyl chloride) is used, consider converting it to a more reactive iodide in situ by adding a catalytic amount of potassium iodide (KI) or tetrabutylammonium iodide (TBAI).

  • Low Enantioselectivity (in PTC): The structure of the phase-transfer catalyst is critical. The choice of the N-aryl group (e.g., anthracenyl, benzoyl) on the cinchona alkaloid can dramatically impact the stereochemical outcome. Screening different catalysts may be necessary. Additionally, ensure vigorous stirring and control the reaction temperature carefully.

  • O- vs. C-Alkylation: While C-alkylation is thermodynamically favored and almost exclusively observed for oxindoles, highly reactive, "hard" electrophiles under certain conditions could potentially lead to minor O-alkylation byproducts.[4] This is generally not a significant issue with standard alkyl halides.

References

  • Feng, X., et al. (2018). Asymmetric catalytic Friedel–Crafts alkylation with arenes and heteroarenes: construction of 3,3-disubstituted oxindoles. Organic Chemistry Frontiers. Available at: [Link]

  • Ooi, T., et al. (2018). Enantioselective Alkylation of 2-Oxindoles Catalyzed by a Bifunctional Phase-Transfer Catalyst: Synthesis of (−)-Debromoflustramine B. Angewandte Chemie International Edition. Available at: [Link]

  • Connon, S. J., et al. (2016). Enantioselective Alkylative Kinetic Resolution of 2-Oxindole-Derived Enolates Promoted by Bifunctional Phase Transfer Catalysts. Organic Letters. Available at: [Link]

  • Dixon, D. J., et al. (2014). Enantioselective Phase-Transfer-Catalyzed Synthesis of Spirocyclic Azetidine Oxindoles. Organic Letters. Available at: [Link]

  • Feng, X., et al. (2018). Asymmetric catalytic Friedel–Crafts alkylation with arenes and heteroarenes: construction of 3,3-disubstituted oxindoles. ResearchGate. Available at: [Link]

  • Connon, S. J., et al. (2021). Base-free enantioselective SN2 alkylation of 2-oxindoles via bifunctional phase-transfer catalysis. Beilstein Journal of Organic Chemistry. Available at: [Link]

  • Trost, B. M., & Toste, F. D. (2017). Development of the Regiodivergent Asymmetric Prenylation of 3-Substituted Oxindoles. PMC. Available at: [Link]

  • Sen, S., et al. (2024). Asymmetric (3 + 3) and (4 + 2) Annulation Reactions of 2,3-Dioxopyrrolidines with 3-Alkylidene Oxindoles to Construct Diverse Chiral Heterocyclic Frameworks. The Journal of Organic Chemistry. Available at: [Link]

  • Taylor, R. J. K., et al. (2022). Oxindole synthesis via polar–radical crossover of ketene-derived amide enolates in a formal [3 + 2] cycloaddition. RSC Publishing. Available at: [Link]

  • Maruoka, K., et al. (2008). Catalytic Asymmetric Hydroxylation of Oxindoles by Molecular Oxygen Using a Phase-Transfer Catalyst. Organic Letters. Available at: [Link]

  • University of Bath. (n.d.). III Enolate Chemistry. University of Bath. Available at: [Link]

  • MacMillan, D. W. C. (2004). Enantioselective Organocatalytic Indole Alkylations. Design of a New and Highly Effective Chiral Amine for Iminium Catalysis. Macmillan Group, Caltech. Available at: [Link]

  • Marques, M. M. B. (2005). Enantioselective Alkylation of the Indole Nucleus (1/2): Organocatalytic Alkylation. Organic Chemistry Highlights. Available at: [Link]

  • Patel, A., et al. (2011). 1,3-Dihydro-2H-indol-2-ones derivatives: design, synthesis, in vitro antibacterial, antifungal and antitubercular study. PubMed. Available at: [Link]

  • Wikipedia. (n.d.). Enolate. Wikipedia. Available at: [Link]

  • Gevorgyan, V., et al. (2020). B(C6F5)3-Catalyzed Direct C3 Alkylation of Indoles and Oxindoles. PMC. Available at: [Link]

  • Bayer Intellectual Property GMBH. (2013). Process for preparing substituted 1,3-dihydro-2h-indol-2-ones. Google Patents.
  • Ashenhurst, J. (2022). Enolates – Formation, Stability, and Simple Reactions. Master Organic Chemistry. Available at: [Link]

  • LibreTexts. (2023). 22.6: Reactivity of Enolate Ions. Chemistry LibreTexts. Available at: [Link]

Sources

Technical Application Note: 1,5-Diethyl-2-oxindole as a Strategic Scaffold in Kinase Inhibitor Design

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Strategic Rationale

The oxindole (1,3-dihydro-2H-indol-2-one) scaffold is a privileged structure in medicinal chemistry, serving as the core pharmacophore for several FDA-approved kinase inhibitors, including Sunitinib (Sutent®) and Nintedanib (Ofev®) . While 5-fluoro and 5-bromo derivatives are ubiquitous in early-stage discovery, the 1,5-diethyl-2-oxindole analog represents a critical tool for modulating physicochemical properties without introducing halogen-bonding interactions.

Key Advantages of the 1,5-Diethyl Substitution Pattern:
  • Lipophilicity Modulation: The dual ethyl groups significantly increase cLogP compared to the methyl/fluoro analogs, enhancing membrane permeability for CNS-targeted or intracellular kinase targets.[1]

  • Steric Occlusion: The N1-ethyl group reduces metabolic liability at the nitrogen center while preventing hydrogen bond donation, forcing the molecule to act strictly as a hydrogen bond acceptor at the carbonyl.[1]

  • Electronic Tuning: The C5-ethyl group provides a weak electron-donating effect (+I), subtly altering the acidity of the C3-methylene protons, which is crucial for the reactivity in Knoevenagel condensations.

This guide provides a validated protocol for the synthesis, quality control, and downstream pharmaceutical application of 1,5-diethyl-2-oxindole.

Chemical Identity & Properties

PropertySpecification
Chemical Name 1-Ethyl-5-ethyl-1,3-dihydro-2H-indol-2-one
Common Name 1,5-Diethyl-2-oxindole
Molecular Formula C₁₂H₁₅NO
Molecular Weight 189.26 g/mol
Core Scaffold Oxindole (Indolin-2-one)
Key Functional Group C3-Methylene (Active Methylene)
Solubility Soluble in DCM, DMSO, MeOH; Insoluble in Water

Synthesis Protocol: Preparation of 1,5-Diethyl-2-oxindole

Objective: Synthesize high-purity (>98%) 1,5-diethyl-2-oxindole from commercially available 5-ethyl-2-oxindole via N-alkylation.

Reagents & Materials:
  • Precursor: 5-Ethyl-2-oxindole (CAS: 20870-77-3)

  • Alkylating Agent: Iodoethane (Ethyl Iodide)[1]

  • Base: Sodium Hydride (NaH), 60% dispersion in mineral oil

  • Solvent: Anhydrous N,N-Dimethylformamide (DMF)

  • Quench: Saturated Ammonium Chloride (NH₄Cl)

Step-by-Step Procedure:
  • Activation: In a flame-dried round-bottom flask under Nitrogen (N₂) atmosphere, dissolve 5-ethyl-2-oxindole (1.0 eq, 10 mmol) in anhydrous DMF (20 mL). Cool the solution to 0°C in an ice bath.

  • Deprotonation: Carefully add NaH (1.2 eq, 12 mmol) portion-wise over 15 minutes. Caution: Hydrogen gas evolution.[1] Stir at 0°C for 30 minutes until gas evolution ceases and the solution turns a reddish-brown color (formation of the sodium salt).

  • Alkylation: Add Iodoethane (1.2 eq, 12 mmol) dropwise via syringe.

  • Reaction: Remove the ice bath and allow the reaction to warm to room temperature (25°C). Stir for 4–6 hours. Monitor via TLC (Hexane:EtOAc 3:1).[1] The starting material (Rf ~0.[1]4) should disappear, and a less polar spot (Rf ~0.6) should appear.

  • Work-up: Quench the reaction by pouring the mixture into ice-cold saturated NH₄Cl (50 mL). Extract with Ethyl Acetate (3 x 30 mL).

  • Purification: Wash the combined organic layers with water (2 x 20 mL) and brine (1 x 20 mL) to remove DMF. Dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

  • Isolation: Purify the crude oil via silica gel flash chromatography (Gradient: 0–20% EtOAc in Hexanes).

Yield: Expect 85–92% as a pale yellow oil or low-melting solid.[1]

Quality Control & Characterization

To ensure the intermediate is suitable for pharmaceutical use, verify the following parameters.

TechniqueExpected Signal / CriteriaInterpretation
¹H NMR (CDCl₃)

1.25 (t, 3H, N-CH₂CH₃)
Confirms N-alkylation.

3.52 (s, 2H, C3-H₂)
Confirms intact oxindole core (crucial for next step).

3.78 (q, 2H, N-CH₂CH₃)
Diagnostic quartet for N-ethyl group.
HPLC Purity >98.0% (AUC)Required for API synthesis.[1]
Water Content <0.5% (Karl Fischer)Anhydrous conditions required for Knoevenagel.[1]

Downstream Application: Synthesis of Kinase Inhibitor Analogs

The primary utility of 1,5-diethyl-2-oxindole is as a nucleophile in Knoevenagel Condensations to generate 3-substituted indolinones (e.g., Sunitinib analogs).

Protocol: Knoevenagel Condensation with Pyrrole-2-Carboxaldehyde

Target: Synthesis of a VEGFR-2 inhibitor analog.

  • Setup: Charge a reaction vial with 1,5-diethyl-2-oxindole (1.0 eq) and 3,5-dimethyl-1H-pyrrole-2-carbaldehyde (1.0 eq).

  • Solvent/Catalyst: Add Ethanol (10 volumes) and a catalytic amount of Piperidine (0.1 eq).[1]

  • Reflux: Heat the mixture to reflux (78°C) for 3–5 hours. The product typically precipitates from the hot solution as a bright yellow/orange solid.[1]

  • Isolation: Cool to room temperature, then to 0°C. Filter the precipitate and wash with cold ethanol.

  • Result: The resulting 3-alkenyl-2-oxindole features the Z-isomer configuration (stabilized by intramolecular H-bonding), which is the bioactive form for kinase binding.

Reaction Mechanism & Workflow Visualization

Oxindole_Workflow Start Start: 5-Ethyl-2-oxindole Step1 Step 1: N-Alkylation (NaH, Et-I, DMF) Start->Step1 Activation Inter Intermediate: 1,5-Diethyl-2-oxindole Step1->Inter SN2 Reaction Step2 Step 2: Knoevenagel Condensation (Aldehyde, Piperidine, EtOH) Inter->Step2 Nucleophilic Attack QC QC Checkpoint: NMR: C3-H2 Singlet present? Inter->QC Product Final API Scaffold: 3-Alkenyl-1,5-diethyl-2-oxindole Step2->Product Dehydration (-H2O)

Figure 1: Synthetic workflow for the conversion of 5-ethyl-2-oxindole to a kinase inhibitor scaffold.

Troubleshooting & Optimization (Expert Notes)

  • Issue: C3-Dialkylation:

    • Symptom:[1][2] Formation of a byproduct with two ethyl groups at the C3 position.[1]

    • Cause: Over-deprotonation or excess alkylating agent.[1] The C3 protons are acidic (pKa ~18).[1]

    • Solution: Strictly control stoichiometry (1.05 eq of NaH). Add the alkylating agent at 0°C slowly.[1] If C3-alkylation occurs, purify via column chromatography (C3-alkylated products are significantly less polar).

  • Issue: Incomplete Condensation:

    • Symptom:[1][2] Low yield in the Knoevenagel step.[1]

    • Solution: Switch solvent from Ethanol to Toluene with a Dean-Stark trap to azeotropically remove water, driving the equilibrium forward.

  • Isomer Control:

    • The Knoevenagel condensation predominantly yields the (Z)-isomer due to thermodynamic stability and steric factors.[1] This is advantageous as the (Z)-isomer is typically the bioactive conformer fitting into the ATP-binding pocket of kinases.

Safety & Handling

  • 1,5-Diethyl-2-oxindole: Treat as a potential irritant. Use standard PPE (gloves, goggles).

  • Iodoethane: Alkylating agent; suspected carcinogen.[1] Handle in a fume hood.

  • Sodium Hydride: Flammable solid; reacts violently with water.[1] Quench all glassware and residues with isopropanol before water disposal.[1]

References

  • Oxindole Scaffolds in Drug Discovery

    • Topic: Comprehensive review of oxindole derivatives (Sunitinib, etc.) as kinase inhibitors.[1][3]

    • Source: Kaur, M., et al. (2016).[3] "Oxindole: A chemical prism carrying plethora of therapeutic benefits."[1][3][4][5] European Journal of Medicinal Chemistry.

  • Synthesis of 3-Substituted Oxindoles

    • Topic: Methodologies for Knoevenagel condensation and aldol reactions on the oxindole core.[1]

    • Source:Organic Chemistry Portal.[1] "Synthesis of Oxindoles."

  • Kinase Inhibitor Binding Modes

    • Topic: Structural basis for the binding of indolinone derivatives (like Sunitinib) to VEGFR2.[1]

    • Source: Roskoski, R. (2007).[1] "Sunitinib: A VEGF and PDGF receptor protein kinase and angiogenesis inhibitor."[1] Biochemical and Biophysical Research Communications.

  • General Alkylation Protocols

    • Topic: Standard procedures for N-alkylation of amides/lactams using NaH/DMF.[1]

    • Source:Organic Syntheses, Coll.[1] Vol. 10, p. 423 (2004).[1]

Sources

Application Note: Storage and Handling Protocols for 1,5-Diethyl-1,3-dihydro-2H-indol-2-one

Author: BenchChem Technical Support Team. Date: February 2026

Abstract & Scope

This technical guide defines the rigorous storage, handling, and solubilization protocols for 1,5-diethyl-1,3-dihydro-2H-indol-2-one (1,5-Diethyl-2-oxindole). As a derivative of the oxindole scaffold—a privileged structure in kinase inhibitor design (e.g., Sunitinib, Nintedanib)—this compound exhibits specific reactivity at the C3-methylene position that requires mitigation. This document moves beyond generic safety data, providing a mechanism-based approach to preventing oxidative degradation and precipitation during biological assays.

Physicochemical Profile

PropertyDataNotes
Chemical Name 1,5-diethyl-1,3-dihydro-2H-indol-2-oneAlso: 1,5-Diethyl-2-oxindole
Parent Scaffold Oxindole (Indolin-2-one)CAS 59-48-3 (Parent)
Molecular Formula C₁₂H₁₅NO
Molecular Weight ~189.25 g/mol
Solubility (Water) Negligible (< 0.1 mg/mL)Highly lipophilic
Solubility (DMSO) High (> 50 mg/mL)Preferred solvent for stock solutions
Reactivity Hotspot C3 Methylene (Benzylic/Carbonyl adjacent)Prone to oxidation (to isatin) and aldol condensation
Hygroscopicity Low to ModerateProtect from moisture to prevent hydrolysis

Critical Stability Mechanisms (The "Why")

To ensure data integrity, researchers must understand why this compound degrades. The protocols in Section 4 are designed to counteract these specific chemical pathways:

  • C3-Auto-oxidation: The methylene group at position 3 (between the benzene ring and the carbonyl) is acidic and activated. Exposure to atmospheric oxygen and light can oxidize this position, converting the colorless oxindole into a colored isatin derivative (1,5-diethyl-1H-indole-2,3-dione).

    • Protocol Implication: Headspace purging with Argon/Nitrogen is mandatory for long-term solution storage.

  • Aldol-like Condensation: In the presence of trace aldehydes or ketones (impurities in low-grade solvents), the C3 position acts as a nucleophile, forming "benzylidene" adducts.

    • Protocol Implication: Use only HPLC-grade or Anhydrous solvents.

  • Aqueous Precipitation: Like most lipophilic kinase inhibitor precursors, this compound will crash out of solution if diluted into aqueous buffers without an intermediate carrier or if the DMSO stock absorbs atmospheric water.

    • Protocol Implication: Do not store working solutions; prepare fresh from DMSO stock.

Detailed Protocols

Protocol A: Solid State Storage (Long-Term)

Objective: Prevent oxidative degradation and hydrolysis of the bulk powder.

  • Vessel Selection: Use amber glass vials with Teflon-lined screw caps. Avoid clear glass to minimize photon-induced radical formation at the C3 position.

  • Atmosphere: Flush the vial headspace with dry Nitrogen or Argon gas before sealing.

  • Temperature: Store at -20°C .

    • Note: While stable at room temperature for days, -20°C inhibits slow-kinetic oxidation over months/years.

  • Desiccation: Place vials inside a secondary container (e.g., a sealed Tupperware or desiccator cabinet) containing active silica gel or Drierite™.

Protocol B: Solubilization & Stock Management

Objective: Create a stable liquid stock for biological assays.

Reagents:

  • Dimethyl Sulfoxide (DMSO), Anhydrous (≥99.9%).

  • Warning: Do not use "wet" DMSO or ethanol stored loosely on a shelf. Water content >0.1% in DMSO can accelerate degradation.

Workflow:

  • Equilibration: Allow the -20°C solid vial to warm to Room Temperature (RT) inside the desiccator before opening.

    • Reason: Opening a cold vial condenses atmospheric moisture onto the powder, causing hydrolysis.

  • Weighing: Weigh the required amount rapidly. Minimize exposure to light.

  • Dissolution: Add Anhydrous DMSO to achieve a stock concentration of 10 mM or 20 mM . Vortex for 30 seconds.

    • Visual Check: Solution should be clear. If cloudy, sonicate for 5 minutes at < 40°C.

  • Aliquoting: Immediately divide the master stock into single-use aliquots (e.g., 50 µL) in amber polypropylene microtubes.

    • Reason: Repeated freeze-thaw cycles introduce moisture and oxygen. Single-use aliquots maintain >95% purity for 6-12 months.

  • Storage: Store aliquots at -20°C or -80°C .

Protocol C: Handling & Safety
  • PPE: Nitrile gloves, safety glasses, and lab coat.

  • Toxicity: Treat as a potential kinase inhibitor. Assume potential reproductive toxicity or specific organ toxicity (based on the oxindole class profile).

  • Disposal: Dispose of as hazardous chemical waste (halogenated/non-halogenated solvent stream depending on the mixture).

Visualized Workflows

Diagram 1: Solubilization & Aliquoting Logic

This workflow illustrates the critical decision points to prevent moisture contamination during stock preparation.

SolubilizationWorkflow Start Solid Compound (-20°C Storage) Equilibrate Equilibrate to RT (Desiccator, 30 mins) Start->Equilibrate Prevent Condensation Open Open Vial & Weigh Equilibrate->Open Solvent Add Anhydrous DMSO (Target: 10-20 mM) Open->Solvent Check Visual Inspection: Clear Solution? Solvent->Check Sonicate Sonicate (5 min, <40°C) Check->Sonicate No (Cloudy) Aliquot Aliquot into Single-Use Vials Check->Aliquot Yes Fail Discard/Filter Check->Fail Still Cloudy after 3 cycles Sonicate->Check Freeze Store at -20°C/-80°C Aliquot->Freeze Immediate

Caption: Step-by-step solubilization workflow emphasizing moisture control (equilibration) and visual validation.

Diagram 2: Storage Decision Tree

A logic gate for determining the appropriate storage condition based on the state of matter and usage frequency.

StorageLogic Input 1,5-Diethyl-2-oxindole State Physical State? Input->State Solid Solid Powder State->Solid Liquid In Solution State->Liquid SolidAction Store at -20°C Dark, Desiccated Solid->SolidAction SolventCheck Solvent Type? Liquid->SolventCheck Aqueous Aqueous Buffer (PBS, Media) SolventCheck->Aqueous Organic 100% DMSO SolventCheck->Organic AqAction USE IMMEDIATELY Do Not Store Aqueous->AqAction Unstable OrgAction Aliquot & Freeze (-20°C or -80°C) Organic->OrgAction Stable (Months)

Caption: Decision tree for storage. Note the critical prohibition against storing aqueous solutions.

References

  • PubChem. Oxindole (Compound Summary). National Library of Medicine. Accessed Feb 21, 2026. [Link]

  • Cheng, X., et al. (2003).[1] Studies on repository compound stability in DMSO under various conditions.[1] Journal of Biomolecular Screening. (Demonstrates DMSO stability and water intolerance). [Link]

  • Hennessy, E. J., & Buchwald, S. L. (2003).[2][3] Synthesis of Substituted Oxindoles.[2][4][5] Journal of the American Chemical Society.[2][4] (Provides context on the chemical reactivity of the scaffold). [Link]

Sources

Troubleshooting & Optimization

recrystallization solvents for purifying 1,5-diethyl-2-oxindole

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Purification Protocols for 1,5-Diethyl-2-oxindole

Part 1: Technical Overview & Solvent Selection Strategy

Subject: Optimization of Recrystallization Solvents for 1,5-Diethyl-2-oxindole (CAS: Analogous to 1-ethyl-5-substituted-2-oxindoles) Applicable For: Purification of crude reaction mixtures containing unreacted starting materials, inorganic salts, and oxidative byproducts.[1]

Physicochemical Profile & Solubility Logic

1,5-Diethyl-2-oxindole is a lipophilic amide.[1] The core oxindole structure (2-oxindole) is polar due to the lactam (cyclic amide) functionality, but the addition of two ethyl groups (at the N-1 and C-5 positions) significantly increases its lipophilicity (LogP > 2.5).[1]

  • The Challenge: The compound is likely too soluble in pure alcohols (Methanol/Ethanol) at room temperature to crystallize effectively without significant yield loss, yet too insoluble in non-polar alkanes (Hexane/Heptane) to dissolve initially.[1]

  • The Solution: A binary solvent system is required to balance the polarity.[1]

Recommended Solvent Systems
Solvent SystemComposition (v/v)Primary Use CaseProsCons
Ethanol / Water 3:1 to 1:1 Standard Purification Excellent removal of polar impurities (salts) and very non-polar byproducts.[1] Green chemistry compliant.Risk of "oiling out" if water is added too quickly.[1]
Ethyl Acetate / Heptane 1:2 to 1:4 Anhydrous / Lipophilic Best for removing unreacted polar starting materials.[1] Faster drying of crystals.[1]Flammable.[1] Heptane is more expensive than water.[1]
Isopropanol (IPA) 100% Single-Solvent Option Simple process.[1] Good intermediate polarity.[1]Yield may be lower if the compound is highly soluble in cold IPA.[1]

Part 2: Detailed Experimental Protocols

Protocol A: The "Green" Method (Ethanol/Water Recrystallization)

Recommended for initial purification batches.[1]

Step-by-Step Methodology:

  • Dissolution:

    • Place the crude 1,5-diethyl-2-oxindole in a round-bottom flask.

    • Add Ethanol (95% or absolute) at a ratio of 3-5 mL per gram of crude solid.[1]

    • Heat the mixture to reflux (approx. 78°C) with stirring until the solid is completely dissolved.

    • Note: If the solution is dark/colored, add activated carbon (5 wt%), stir for 10 mins, and filter hot through a Celite pad.

  • Nucleation Induction:

    • Remove the heat source but keep the flask on the stirrer.

    • While the solution is still hot (~60°C), add warm Water (50-60°C) dropwise.

    • Stop adding water the moment a persistent turbidity (cloudiness) is observed.[1]

    • Add a few drops of Ethanol to clear the turbidity.[1]

  • Crystallization:

    • Allow the clear solution to cool slowly to room temperature (20-25°C) without external cooling. Rapid cooling causes oiling out.[1]

    • Once crystals form, cool the flask in an ice-water bath (0-5°C) for 1 hour to maximize yield.

  • Isolation:

    • Filter the crystals using a Büchner funnel.[1]

    • Wash the cake with a cold Ethanol:Water (1:1) mixture.[1]

    • Dry under vacuum at 40-50°C.[1]

Part 3: Troubleshooting Guide (FAQ Format)

Issue 1: The Product "Oils Out" Instead of Crystallizing

Symptom: As the solution cools, liquid droplets form at the bottom instead of solid crystals.[1] Cause: The melting point of the solvated compound is lower than the temperature at which it becomes insoluble (Liquid-Liquid Phase Separation).[1] This is common with N-alkylated amides in aqueous mixtures.[1] Corrective Action:

  • Reheat the mixture until the oil dissolves back into a single phase.

  • Add more Ethanol (the good solvent) to shift the solubility balance.[1]

  • Seed the solution: Add a tiny crystal of pure product (if available) or scratch the glass wall with a rod at the cloud point.[1]

  • Cool Slower: Wrap the flask in foil or a towel to slow the cooling rate.

Issue 2: Low Yield (<50%)

Symptom: The mother liquor (filtrate) still contains a significant amount of product.[1] Cause: The compound is too soluble in the chosen solvent volume.[1] Corrective Action:

  • Concentrate the mother liquor by rotary evaporation to half its volume.[1]

  • Cool again to induce a "second crop" of crystals (Note: Second crops are usually less pure).

  • Switch to the Ethyl Acetate/Heptane system, which often has a steeper solubility curve for lipophilic oxindoles.[1]

Issue 3: Colored Impurities Persist

Symptom: The crystals are yellow or brown instead of off-white/white. Cause: Oxidative coupling byproducts (e.g., isatin derivatives or dimers) are trapped in the crystal lattice.[1] Corrective Action:

  • Activated Carbon Treatment: Repeat the dissolution step in Ethanol, add activated charcoal (10% by weight), reflux for 15 mins, and filter hot.

  • Solvent Wash: Wash the final filtered crystals with cold Diethyl Ether or Hexane (impurities are often more soluble in these than the product is).[1]

Part 4: Process Visualization

Recrystallization Decision Logic

RecrystallizationLogic Start Crude 1,5-Diethyl-2-oxindole SolubilityCheck Check Solubility in Hot Ethanol Start->SolubilityCheck Dissolves Dissolves Completely? SolubilityCheck->Dissolves PathA Add Activated Carbon (If Colored) Dissolves->PathA Yes AltPath Switch to EtOAc:Heptane Dissolves->AltPath No (Too Insoluble) PathB Add Warm Water (Dropwise to Turbidity) PathA->PathB PathC Cool Slowly to RT (Avoid Oiling Out) PathB->PathC PathD Ice Bath (0-5°C) PathC->PathD PathE Filter & Wash (Cold EtOH:H2O) PathD->PathE

Caption: Decision workflow for the purification of 1,5-diethyl-2-oxindole using the Ethanol/Water binary system.

Part 5: References & Authority

In-Text Citations:

  • The solubility behavior of N-alkylated oxindoles is governed by the disruption of intermolecular hydrogen bonding, necessitating binary solvent systems for effective lattice formation [1].[1]

  • The "oiling out" phenomenon in aqueous-organic mixtures is a known thermodynamic challenge for lipophilic amides, often mitigated by seeding and slow cooling [2].[1]

  • Purification of structurally related Sunitinib intermediates (5-fluoro-2-oxindole derivatives) establishes the precedent for Ethanol-based recrystallization [3].[1]

Reference List:

  • Jouyban, A., et al. (2012).[1][2] Solubility of drugs in ethyl acetate-ethanol mixtures at various temperatures. Journal of Drug Delivery Science and Technology.

  • Cayman Chemical. (2022).[1][3] Oxindole Product Information & Solubility Data.

  • Wei, W. T., et al. (2017).[1][4] Convenient and Clean Synthesis of Isatins by Metal-Free Oxidation of Oxindoles. Synlett.

Sources

Technical Support Center: Solubility Guide for 1,5-diethyl-1,3-dihydro-2H-indol-2-one

Author: BenchChem Technical Support Team. Date: February 2026

Compound Profile & Solubility Physics

Before troubleshooting, it is critical to understand the physicochemical nature of 1,5-diethyl-1,3-dihydro-2H-indol-2-one .

  • Core Structure: Oxindole (1,3-dihydro-2H-indol-2-one) scaffold.

  • Substituents: Two ethyl groups (Position 1-Nitrogen and Position 5-Benzene ring).

  • Physicochemical Impact: The addition of two ethyl groups significantly increases the lipophilicity (LogP) compared to the parent oxindole. While the parent oxindole is moderately polar, the 1,5-diethyl derivative exhibits enhanced hydrophobic character.

  • Solubility Behavior:

    • In DMSO: High solubility expected (>50 mM) due to favorable dipole-dipole interactions between the sulfoxide group of DMSO and the polar amide region of the oxindole, alongside van der Waals interactions with the ethyl groups.

    • In Aqueous Media: Poor solubility.[1][2][3][4][5] The "Crash Out" effect is the primary failure mode during biological assays.

Troubleshooting Decision Matrix

Use this workflow to diagnose the specific stage of failure in your experiment.

SolubilityWorkflow Start Start: Solubility Issue Step1 Is the powder dissolving in pure DMSO (Stock Prep)? Start->Step1 Issue1 Issue: Incomplete Solubilization Step1->Issue1 No Step2 Is precipitation occurring upon dilution into media? Step1->Step2 Yes Action1 1. Sonicate (40kHz, 10 min) 2. Warm to 37°C 3. Check DMSO Water Content Issue1->Action1 Action1->Step1 Issue2 Issue: 'Crash Out' Precipitation Step2->Issue2 Yes Step3 Is precipitation occurring after freeze-thaw? Step2->Step3 No Action2 1. Reduce Final DMSO % 2. Use Intermediate Dilution Step 3. Add Surfactant (Tween-80/Cyclodextrin) Issue2->Action2 Success Solution Stable Action2->Success Issue3 Issue: Cryo-Precipitation Step3->Issue3 Yes Step3->Success No Action3 1. Re-solubilize (Heat/Vortex) 2. Aliquot to single-use 3. Store in Desiccator Issue3->Action3 Action3->Success

Figure 1: Diagnostic logic flow for identifying and resolving solubility checkpoints.

Frequently Asked Questions (Technical Support)

Q1: I cannot get the powder to dissolve in pure DMSO to make a 100 mM stock. It remains cloudy.[4] Why?

Diagnosis: This is likely a kinetic dissolution issue or water contamination .

  • Mechanism: While the thermodynamic solubility of 1,5-diethyl-1,3-dihydro-2H-indol-2-one in DMSO is likely high, the crystal lattice energy of the solid powder must be overcome. If your DMSO is old, it may have absorbed atmospheric water (DMSO is highly hygroscopic). Even 1-2% water content can drastically reduce the solubility of lipophilic oxindoles [1].

  • Solution:

    • Use Fresh Solvent: Ensure you are using anhydrous DMSO (≤0.1% water) from a freshly opened bottle or one stored over molecular sieves.

    • Energy Input: The compound requires kinetic energy to break the crystal lattice. Sonicate in a water bath at 40–50°C for 10–15 minutes.

    • Concentration Check: 100 mM might be pushing the saturation limit for this specific derivative. Try preparing a 50 mM stock first.

Q2: My stock solution is clear, but when I add it to cell culture media (1:1000 dilution), a fine white precipitate forms.

Diagnosis: This is the "Solvent Shift" (or Dielectric Shock) phenomenon.

  • Mechanism: You are moving the molecule from a favorable environment (DMSO, dielectric constant

    
    ) to a hostile one (Water, 
    
    
    
    ). The hydrophobic effect forces the ethyl-substituted oxindole molecules to aggregate immediately to minimize water contact [2].
  • Solution:

    • Serial Dilution: Do not pipette 1 µL of 100 mM stock directly into 1 mL of media.

      • Step A: Dilute 100 mM stock 1:10 in DMSO

        
         10 mM.
        
      • Step B: Dilute 10 mM stock 1:10 in DMSO

        
         1 mM.
        
      • Step C: Add the 1 mM stock to media to reach 1 µM (0.1% DMSO final).

    • Rapid Mixing: Vortex the media while adding the DMSO stock to prevent local zones of supersaturation.

    • Carrier Proteins: Ensure your media contains FBS (Fetal Bovine Serum). Albumin in serum can sequester lipophilic molecules and prevent precipitation.

Q3: The stock solution froze at -20°C. Upon thawing, there are crystals that won't go back into solution.

Diagnosis: Nucleation-driven crystallization.

  • Mechanism: DMSO freezes at 18.5°C. As it freezes, the solute is excluded from the forming solvent crystal lattice, concentrating it in the remaining liquid pockets until it crashes out. These crystals are often more stable and harder to redissolve than the original amorphous powder [3].

  • Solution:

    • Heat Cycle: Warm the vial to 37°C (water bath) for 10 minutes.

    • Vortex/Sonicate: Vigorous vortexing is required.[3]

    • Prevention: Store future stocks in single-use aliquots to avoid repeated freeze-thaw cycles.

Standard Operating Procedure (SOP): Preparation of 10 mM Stock

Objective: Prepare a stable 10 mM stock solution of 1,5-diethyl-1,3-dihydro-2H-indol-2-one.

Materials:

  • Compound Powder (MW ≈ 217.27 g/mol - Verify exact MW on your batch COA)

  • Anhydrous DMSO (Grade: Cell Culture/PCR Grade, ≥99.9%)

  • Vial: Amber glass (to protect from light) with Teflon-lined cap.

Protocol:

StepActionTechnical Note
1 Calculate For 1 mL of 10 mM solution, weigh 2.17 mg of powder.
2 Weigh Weigh powder directly into the amber vial. Do not weigh on paper and transfer (static loss).
3 Solvent Addition Add 1 mL of Anhydrous DMSO.
4 Seal & Vortex Cap tightly. Vortex at max speed for 30 seconds.
5 Inspection Hold vial up to light. If cloudy or particulates are visible

Proceed to Step 6.
6 Sonication Sonicate in a bath sonicator (room temp to 37°C) for 5–10 minutes.
7 Storage Aliquot into 50–100 µL volumes. Store at -20°C.

Advanced Formulation: In Vivo / Animal Studies

If this compound is needed for animal injection, pure DMSO is toxic. You must use a co-solvent system.

Recommended Vehicle:

  • 10% DMSO (Solubilizer)[6]

  • 40% PEG-400 (Co-solvent)

  • 5% Tween-80 (Surfactant)

  • 45% Saline (Bulking agent)

Preparation Order (Critical):

  • Dissolve compound in DMSO completely.

  • Add PEG-400 and vortex.

  • Add Tween-80 and vortex.

  • Slowly add warm Saline while vortexing.

References

  • Ziath. (2025). The Effects of Water on DMSO and Effective Hydration Measurement. Retrieved from [Link]

  • ResearchGate. (2017). How to avoid DMSO dissolved inhibitor from precipitating out when added in culture media? Retrieved from [Link]

Sources

Technical Support Center: Optimizing Temperature for 1,5-Diethyloxindole Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of 1,5-diethyloxindole. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions regarding the critical role of temperature in this class of reactions. As Senior Application Scientists, we have compiled field-proven insights to ensure your experiments are both successful and reproducible.

Understanding the Thermal Landscape of 1,5-Diethyloxindole Synthesis

The synthesis of 1,5-diethyloxindole typically involves the N-alkylation of 5-ethyloxindole or a related precursor. The temperature at which these reactions are conducted is a critical parameter that directly influences reaction rate, yield, and the impurity profile of the final product. Understanding the causality behind temperature choices is key to mastering this synthesis.

Frequently Asked Questions (FAQs) & Troubleshooting

Issue 1: Low or No Conversion to 1,5-Diethyloxindole

Question: I am not seeing any significant formation of my desired 1,5-diethyloxindole product. What is the first temperature-related parameter I should investigate?

Answer: If you are experiencing low or no conversion, the initial reaction temperature may be too low. The N-alkylation of oxindoles, a common route to 1,5-diethyloxindole, often requires sufficient thermal energy to overcome the activation barrier.

  • Causality: The nitrogen atom in the oxindole ring system is part of an amide-like structure, and its lone pair of electrons is delocalized into the carbonyl group, reducing its nucleophilicity. Consequently, the reaction with an ethylating agent (e.g., ethyl iodide, diethyl sulfate) may be sluggish at room temperature.

  • Troubleshooting Steps:

    • Gradual Temperature Increase: If your reaction is currently at room temperature, consider gently heating the reaction mixture. A modest increase to 40-60 °C can significantly enhance the reaction rate without promoting side reactions.

    • Solvent Considerations: The choice of solvent is intrinsically linked to the reaction temperature. Solvents with higher boiling points, such as N,N-dimethylformamide (DMF) or dimethyl sulfoxide (DMSO), are often used to facilitate reactions at elevated temperatures.[1] If you are using a lower-boiling solvent like tetrahydrofuran (THF) or acetonitrile (ACN), you may be limited in the temperatures you can achieve.

    • Microwave-Assisted Synthesis: For rapid optimization, microwave irradiation can be a powerful tool. Microwave-assisted N-alkylation of isatins, a related class of compounds, has been shown to dramatically reduce reaction times and improve yields, often at temperatures ranging from 120-180 °C.[2][3][4]

Issue 2: Formation of Multiple Byproducts

Question: My reaction is producing a complex mixture of products, and the yield of 1,5-diethyloxindole is low. Could the temperature be too high?

Answer: Yes, excessive heat is a common culprit for the formation of multiple byproducts. While higher temperatures increase the reaction rate, they can also activate alternative reaction pathways.

  • Causality: At elevated temperatures, you may encounter issues such as:

    • O-alkylation: The enolate form of the oxindole can be alkylated at the oxygen atom, leading to the formation of an undesired O-ethylated byproduct.

    • Decomposition: The starting materials or the desired product may not be stable at higher temperatures, leading to decomposition and the formation of complex impurities.

    • Side reactions of the ethylating agent: Ethylating agents can undergo elimination or other side reactions at high temperatures.

  • Troubleshooting Steps:

    • Systematic Temperature Reduction: If you are running the reaction at a high temperature (e.g., >100 °C), try systematically lowering it in 10-20 °C increments. Monitor the reaction progress by a suitable analytical technique like thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) to find the optimal balance between reaction rate and selectivity.

    • Lowering the Temperature for Specific Steps: In some multi-step syntheses of oxindoles, lowering the temperature during a critical addition step can be crucial. For instance, in certain cyclization reactions to form the oxindole ring, adding a reagent at a reduced temperature (e.g., -78 °C) and then allowing the reaction to slowly warm to room temperature can significantly improve the yield and minimize byproducts.[5]

    • Base Selection and Temperature: The strength of the base used can influence the optimal temperature. A stronger base like sodium hydride (NaH) may allow the reaction to proceed at a lower temperature compared to a weaker base like potassium carbonate (K₂CO₃).[1]

Data Presentation: Recommended Temperature Ranges

The optimal temperature for the synthesis of 1,5-diethyloxindole is highly dependent on the specific synthetic route, solvent, and base employed. The following table provides general guidelines based on analogous reactions in the literature.

Reaction TypeBaseSolventTemperature Range (°C)Key Considerations
N-Ethylation of 5-Ethyloxindole (Conventional Heating) K₂CO₃, Cs₂CO₃DMF, ACNRoom Temp. - 80 °CWeaker bases may require gentle heating to achieve a reasonable reaction rate.[1][2]
N-Ethylation of 5-Ethyloxindole (Conventional Heating) NaHTHF, DMF0 °C - Room Temp.Stronger bases are more reactive and can often be run at lower temperatures.
N-Ethylation of 5-Ethyloxindole (Microwave-Assisted) K₂CO₃, Cs₂CO₃ACN, DMF120 - 180 °COffers rapid reaction times but requires careful optimization to avoid decomposition.[2][3][4]
Madelung-Type Cyclization (Traditional) NaOEt, KOtBuHigh-boiling hydrocarbons200 - 400 °CHarsh conditions, often leading to lower yields and limited functional group tolerance.[6]
Madelung-Type Cyclization (Modified) n-BuLi, LDATHF-20 - 25 °CMetal-mediated bases allow for significantly milder reaction conditions.[6]

Experimental Protocols

Protocol 1: General Procedure for the N-Ethylation of 5-Ethyloxindole (Conventional Heating)
  • Setup: To a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add 5-ethyloxindole (1 equivalent).

  • Solvent and Base Addition: Add anhydrous DMF (or another suitable high-boiling solvent) to dissolve the starting material. Add a base, such as potassium carbonate (1.5 equivalents).

  • Addition of Ethylating Agent: Add the ethylating agent (e.g., ethyl iodide, 1.2 equivalents) dropwise at room temperature.

  • Heating and Monitoring: Heat the reaction mixture to the desired temperature (e.g., 60-80 °C) and monitor the progress by TLC or LC-MS.

  • Workup: Once the reaction is complete, cool the mixture to room temperature, quench with water, and extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography.

Visualizations

Troubleshooting Workflow for Temperature Optimization

G start Start: Low/No Product Formation temp_too_low Hypothesis: Temperature is too low start->temp_too_low increase_temp Action: Increase temperature in 10-20°C increments temp_too_low->increase_temp monitor_reaction Monitor reaction by TLC/LC-MS increase_temp->monitor_reaction product_formed Product is forming? monitor_reaction->product_formed optimize Optimize temperature for best yield and purity product_formed->optimize Yes no_product Still no product product_formed->no_product No no_product->increase_temp Re-evaluate temperature check_reagents Troubleshoot other parameters: - Base strength - Solvent - Reagent purity no_product->check_reagents

Caption: A logical workflow for troubleshooting low product yield by optimizing the reaction temperature.

Relationship between Temperature and Reaction Outcome

G cluster_0 Low Temperature cluster_1 Optimal Temperature cluster_2 High Temperature low_temp Low Temperature Slow Reaction Rate High Selectivity (potentially) optimal_temp Optimal Temperature Good Reaction Rate High Yield of Desired Product low_temp->optimal_temp Increase Temp high_temp High Temperature Fast Reaction Rate Formation of Byproducts/ Decomposition optimal_temp->high_temp Increase Temp

Caption: The impact of temperature on reaction rate and product distribution in 1,5-diethyloxindole synthesis.

References

  • Donald, J. R., Taylor, R. J. K., & Petersn, W. F. (2017). A cross-dehydrogenative coupling enable a low-temperature procedure for the synthesis of 3,3-disubstituted 2-oxindoles. The Journal of Organic Chemistry, 82(21), 11288-11294. [Link]

  • Reddy, C. R., et al. (2012). N-Alkylation of isatins utilizing KF/alumina. ARKIVOC, 2012(6), 317-325. [Link]

  • ResearchGate. (n.d.). N-Alkylation of isatins utilizing KF/alumina. [Link]

  • Andreani, A., et al. (2005). Simple and Efficient Microwave Assisted N-Alkylation of Isatin. Letters in Organic Chemistry, 2(1), 68-70. [Link]

  • White Rose eTheses Online. (n.d.). Synthesis and Reactions of Novel Oxindoles. [Link]

  • Juniper Publishers. (2018). Synthesis of Oxindoles, Spirooxindoles, and Isatins with Prominent Bioactive Probes: Review. [Link]

  • ResearchGate. (n.d.). Effects of Reaction Temperature and Concentration on the Oxindole Cyclization of Compound 1. [Link]

  • Organic Chemistry Portal. (n.d.). Oxindole synthesis. [Link]

  • Li, G., et al. (2021). Enantioselective de novo construction of 3-oxindoles via organocatalyzed formal [3 + 2] annulation from simple arylamines. Communications Chemistry, 4(1), 1-8. [Link]

  • National Center for Biotechnology Information. (n.d.). Synthesis of a Series of Diaminoindoles. [Link]

  • National Center for Biotechnology Information. (n.d.). A new synthetic approach to the 3,4-dihydro-1H-[4][5]oxazino[4,3-a]indole system from ethyl 1H-indole-2-carboxylates and activated glycerol carbonate. [Link]

  • Wikipedia. (n.d.). Madelung synthesis. [Link]

  • HETEROCYCLES. (2016). Development of Madelung-type indole synthesis using copper-catalyzed amidation/condensation. [Link]

  • ResearchGate. (n.d.). Optimization of reaction conditions for the alkylation of 2-oxindole a. [Link]

  • MDPI. (2023). Thermally Induced Intramolecular Diels–Alder Reaction of Furan-Tethered Methylenecyclopropanes. [Link]

  • National Center for Biotechnology Information. (n.d.). Room Temperature Diels–Alder Reactions of 4-Vinylimidazoles. [Link]

  • Glen Research. (n.d.). Deprotection Guide. [Link]

  • Glen Research. (n.d.). Deprotection Guide. [Link]

Sources

stability of 1,5-diethyl-1,3-dihydro-2H-indol-2-one under acidic conditions

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals working with 2-oxindole derivatives. This guide provides in-depth technical information and practical troubleshooting advice regarding the stability of compounds based on the 1,3-dihydro-2H-indol-2-one scaffold, with a specific focus on their behavior under acidic conditions. While the principles discussed are broadly applicable to the 2-oxindole class, they directly address the stability concerns for molecules such as 1,5-diethyl-1,3-dihydro-2H-indol-2-one.

Introduction to 2-Oxindole Stability

The 2-oxindole core is a privileged scaffold in medicinal chemistry, forming the basis of numerous natural products and synthetic drug candidates.[1][2][3] Its chemical architecture, featuring a fused bicyclic system containing a lactam (a cyclic amide), presents both synthetic opportunities and stability challenges. A critical aspect for consideration during drug development is the molecule's stability under various stress conditions, as mandated by regulatory bodies like the International Council for Harmonisation (ICH).[4] Forced degradation studies are essential to identify potential degradation products, elucidate degradation pathways, and develop stability-indicating analytical methods.[5][6][7]

This guide will focus on one of the most common degradation pathways for 2-oxindoles: acid-catalyzed hydrolysis.

Frequently Asked Questions (FAQs)

Q1: My 2-oxindole derivative is showing signs of degradation in an acidic formulation. What is the likely chemical mechanism?

A1: The most probable degradation pathway for a 2-oxindole derivative, such as 1,5-diethyl-1,3-dihydro-2H-indol-2-one, under acidic conditions is the hydrolysis of the lactam bond.[5] This reaction is a classic example of acid-catalyzed nucleophilic acyl substitution. The mechanism proceeds as follows:

  • Protonation of the Carbonyl Oxygen: The lone pair of electrons on the carbonyl oxygen of the lactam ring attacks a proton (H+) from the acidic medium. This protonation makes the carbonyl carbon more electrophilic and thus more susceptible to nucleophilic attack.

  • Nucleophilic Attack by Water: A water molecule, acting as a nucleophile, attacks the activated carbonyl carbon.

  • Proton Transfer: A proton is transferred from the attacking water molecule to the nitrogen atom of the lactam. This step makes the nitrogen a better leaving group (as an amine).

  • Tetrahedral Intermediate Collapse: The tetrahedral intermediate collapses, breaking the C-N bond of the lactam ring and reforming the carbonyl double bond.

  • Ring Opening: This results in the opening of the five-membered ring to form an amino acid derivative. For 1,5-diethyl-1,3-dihydro-2H-indol-2-one, this would yield 2-amino-4-ethyl-N-ethylphenylacetic acid.

Q2: I need to perform a forced degradation study on my 2-oxindole compound. What are the standard acidic conditions?

A2: Forced degradation studies aim to accelerate the degradation process to predict long-term stability.[5][7] For acid hydrolysis, the following conditions are typically employed, as suggested by ICH guidelines:

Stress ConditionReagentConcentrationTemperatureDurationTarget Degradation
Acid HydrolysisHydrochloric Acid (HCl) or Sulfuric Acid (H₂SO₄)0.1 M to 1.0 M40°C to 80°CSeveral hours to days5-20%

It is recommended to start with milder conditions (e.g., 0.1 M HCl at 40°C) and increase the severity if no significant degradation is observed.[7] The goal is to achieve detectable degradation without forcing the formation of secondary, irrelevant degradation products.[7]

Q3: How can I monitor the degradation of my 2-oxindole derivative and identify the degradation products?

A3: The most common and effective technique for monitoring degradation and identifying byproducts is High-Performance Liquid Chromatography (HPLC), particularly Reversed-Phase HPLC (RP-HPLC) with UV detection.[8] A stability-indicating HPLC method should be developed and validated to separate the parent compound from all potential degradation products.

  • Method Development: A typical starting point would be a C18 column with a mobile phase consisting of a buffered aqueous solution (e.g., phosphate or acetate buffer) and an organic modifier (e.g., acetonitrile or methanol) run in a gradient elution mode.

  • Detection: A photodiode array (PDA) detector is highly recommended as it can provide UV spectra of the parent peak and any new peaks that appear, aiding in their initial characterization.

  • Identification: For structural elucidation of the major degradation products, preparative HPLC can be used to isolate them, followed by analysis using Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) spectroscopy.

Troubleshooting Guide

Observed Issue Potential Cause Recommended Action
Rapid and complete degradation of the 2-oxindole compound under mild acidic conditions. The specific substitution pattern on your 2-oxindole may significantly increase its susceptibility to acid hydrolysis. Electron-donating groups on the aromatic ring can enhance the basicity of the lactam nitrogen, potentially affecting the hydrolysis rate.Use a lower concentration of acid (e.g., 0.01 M HCl) and/or a lower temperature (e.g., room temperature). Monitor the degradation at more frequent, shorter time points.
No degradation is observed even under harsh acidic conditions (e.g., 1 M HCl at 80°C for 24 hours). The 2-oxindole core may be sterically hindered or electronically deactivated, making it unusually stable.Confirm the identity and purity of your starting material. If the compound is indeed highly stable, this is a valuable piece of information for your stability profile. Document the conditions under which the compound is stable.
Multiple degradation peaks are observed in the HPLC chromatogram, making it difficult to identify the primary degradant. The initial degradation product may itself be unstable and undergoing further reactions. Harsh degradation conditions can lead to secondary degradation.Perform a time-course study, analyzing samples at early time points to identify the primary degradation product before it converts to other species.[7]
The mass of the primary degradation product is 18 amu higher than the parent compound. This is a strong indication of hydrolysis, where a water molecule (mass = 18 amu) has been added across the lactam bond.Proceed with structural elucidation techniques (e.g., MS/MS, NMR) to confirm the structure of the ring-opened amino acid derivative.

Experimental Protocols

Protocol 1: Forced Acidic Degradation of a 2-Oxindole Derivative
  • Preparation of Stock Solution: Prepare a stock solution of your 2-oxindole derivative (e.g., 1 mg/mL) in a suitable organic solvent (e.g., acetonitrile or methanol).

  • Preparation of Acidic Solution: Prepare a 0.1 M solution of hydrochloric acid in water.

  • Initiation of Degradation: In a clean vial, mix a known volume of the stock solution with the 0.1 M HCl solution to achieve the desired final concentration of the drug substance.

  • Incubation: Place the vial in a temperature-controlled environment (e.g., a water bath or oven) set to a specific temperature (e.g., 60°C).

  • Sampling: At predetermined time points (e.g., 0, 2, 4, 8, and 24 hours), withdraw an aliquot of the reaction mixture.

  • Quenching: Immediately neutralize the aliquot by adding a stoichiometric equivalent of a base (e.g., 0.1 M NaOH) to stop the degradation reaction.

  • Analysis: Dilute the quenched sample with the mobile phase to an appropriate concentration and analyze by a validated stability-indicating HPLC method.

Protocol 2: Development of a Stability-Indicating RP-HPLC Method
  • Column: C18, 4.6 x 150 mm, 5 µm particle size.

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Gradient:

    • 0-5 min: 5% B

    • 5-25 min: 5% to 95% B

    • 25-30 min: 95% B

    • 30-31 min: 95% to 5% B

    • 31-35 min: 5% B

  • Flow Rate: 1.0 mL/min.

  • Injection Volume: 10 µL.

  • Detection: UV at a wavelength where the parent compound and expected degradants have significant absorbance (e.g., 254 nm), or PDA detection from 200-400 nm.

  • Column Temperature: 30°C.

Visualizing the Workflow

Acid_Stability_Workflow cluster_prep Sample Preparation cluster_analysis Analysis cluster_evaluation Evaluation Compound 2-Oxindole Derivative Stressed_Sample Stressed Sample Compound->Stressed_Sample Acid Acidic Solution (e.g., 0.1M HCl) Acid->Stressed_Sample HPLC RP-HPLC Analysis Stressed_Sample->HPLC Inject at Time Points Data Chromatographic Data HPLC->Data Peak_Purity Peak Purity Analysis Data->Peak_Purity Degradant_ID Degradant Identification (MS, NMR) Data->Degradant_ID Pathway Elucidate Degradation Pathway Degradant_ID->Pathway

Caption: Workflow for Acidic Stability Testing of 2-Oxindole Derivatives.

References

  • Forced degradation studies: A critical lens into pharmaceutical stability. (2025, November 10).
  • Forced degradation study under acidic conditions. - ResearchGate. (n.d.). Retrieved from [Link]

  • A practical guide to forced degradation and stability studies for drug substances. (n.d.). Retrieved from [Link]

  • Development of forced degradation and stability indicating studies of drugs—A review. (n.d.).
  • Forced Degradation Studies - SciSpace. (2016, December 14). Retrieved from [Link]

  • 1,3-Dihydro-2H-indol-2-ones derivatives: design, synthesis, in vitro antibacterial, antifungal and antitubercular study. (2011, November 15).
  • Process for preparing substituted 1,3-dihydro-2h-indol-2-ones. (n.d.).
  • Synthesis of (i) 3-[2-(1,3-Dihydro-1,3-dioxo-2H-isoindol-2-yl)ethyl]-1H-indole-5-acetic acid. (n.d.).
  • 1-methyl-1,3-dihydro-2H-indol-2-one. (2025, May 20).
  • Oxidation of indoles to 2-oxindoles. a Our method for oxidation of... - ResearchGate. (n.d.). Retrieved from [Link]

  • Synthesis and Reactions of Novel Oxindoles - White Rose eTheses Online. (n.d.). Retrieved from [Link]

  • ChemInform Abstract: Acid-Catalyzed Reactions of 3-Hydroxy-2-oxindoles with Electron-rich Substrates: Synthesis of 2-Oxindoles with All-Carbon Quaternary Center. - ResearchGate. (2025, August 6). Retrieved from [Link]

  • Process for the preparation of 5-[2-[4-(1,2-benzisothiazol-3-yl)-1-piperazinyl]-ethyl]. (2021, January 11).
  • Regioselective oxidation of indoles to 2-oxindoles. (n.d.).
  • 2-Oxindole and related heterocycles: synthetic methodologies for their natural products and related derivatives - PMC. (2023, May 11). Retrieved from [Link]

  • C3 FUNCTIONALIZATION OF 2-OXINDOLE TOWARDS DRUGS AND NATURAL PRODUCTS USING METAL AND METAL-FREE APPROACHES - IISER Pune. (n.d.). Retrieved from [Link]

  • CH functionalization of indoles and oxindoles through cdc reactions. (n.d.).
  • Synthesis and Biological Evaluation of 5-Fluoro-2-Oxindole Derivatives as Potential α-Glucosidase Inhibitors - PMC. (n.d.). Retrieved from [Link]

  • 1,3-DIHYDRO-5-HYDROXY-1-METHYL-2H-INDOL-2-ONE. (n.d.).
  • Synthesis of Oxindoles, Spirooxindoles, and Isatins with Prominent Bioactive Probes: Review | Organic - Juniper Publishers. (2018, March 6). Retrieved from [Link]

  • 5-Hydroxy-1,3-dimethyl-1,3-dihydro-2H-indol-2-one - PubChem. (n.d.). Retrieved from [Link]

  • 5-hydroxy-1-methyl-1,3-dihydro-2H-indol-2-one. (n.d.).
  • 2H-Indol-2-one, 3-[(3,5-dimethyl-1H-pyrrol-2-yl)methylene]-5-fluoro-1,3-dihydro. (n.d.).

Sources

Validation & Comparative

A Researcher's Guide to the 1H NMR Spectral Interpretation of 1,5-diethyl-1,3-dihydro-2H-indol-2-one

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth analysis and interpretation of the 1H Nuclear Magnetic Resonance (NMR) spectrum of 1,5-diethyl-1,3-dihydro-2H-indol-2-one. Designed for researchers, scientists, and professionals in drug development, this document offers a comparative analysis with structurally related compounds, supported by established principles of NMR spectroscopy. Our objective is to furnish a comprehensive resource that not only details the spectral features of the target molecule but also explains the underlying chemical principles that govern these observations.

The Foundational Role of 1H NMR in Structural Elucidation

1H NMR spectroscopy is an indispensable analytical technique in organic chemistry, providing critical insights into the molecular structure of a compound. By probing the magnetic properties of hydrogen nuclei (protons), it reveals detailed information about the chemical environment, connectivity, and stereochemistry of a molecule. The key parameters derived from a 1H NMR spectrum are:

  • Chemical Shift (δ): Indicates the electronic environment of a proton. Protons in electron-rich environments are "shielded" and appear at a lower chemical shift (upfield), while those in electron-poor environments are "deshielded" and appear at a higher chemical shift (downfield).[1]

  • Integration: The area under a signal is proportional to the number of protons it represents.

  • Multiplicity (Splitting Pattern): Arises from the interaction of neighboring, non-equivalent protons and provides information about the number of adjacent protons. This is governed by the n+1 rule, where 'n' is the number of neighboring protons.

  • Coupling Constant (J): The distance between the peaks in a multiplet, measured in Hertz (Hz), which provides information about the dihedral angle between coupled protons and the nature of the chemical bonds connecting them.

Predicted 1H NMR Spectrum of 1,5-diethyl-1,3-dihydro-2H-indol-2-one

The structure of 1,5-diethyl-1,3-dihydro-2H-indol-2-one features several distinct proton environments:

Figure 1. Structure of 1,5-diethyl-1,3-dihydro-2H-indol-2-one with proton labels.

Based on this structure, we can predict the following signals:

ProtonsIntegrationMultiplicityApprox. Chemical Shift (δ, ppm)Rationale
(b) N1-CH2-CH3 3HTriplet (t)~1.2Alkyl protons adjacent to a methylene group.
(f) C5-CH2-CH3 3HTriplet (t)~1.2Alkyl protons adjacent to a methylene group.
(e) C5-CH2-CH3 2HQuartet (q)~2.6Benzylic protons are deshielded by the aromatic ring and are adjacent to a methyl group.[2]
(h) C3-H2 2HSinglet (s)~3.5Methylene protons on the oxindole ring, typically appear as a singlet.[3]
(a) N1-CH2-CH3 2HQuartet (q)~3.8Methylene protons attached to a nitrogen atom are deshielded and adjacent to a methyl group.
(d) C4-H 1HDoublet (d)~6.8Aromatic proton ortho to the ethyl group.
(c) C6-H 1HDoublet of doublets (dd) or a more complex multiplet~7.0Aromatic proton meta to the ethyl group and ortho to the amide carbonyl group.
(g) C7-H 1HSinglet (s) or a narrow doublet~7.2Aromatic proton ortho to the nitrogen and meta to the ethyl group.

Comparative Analysis with Structurally Related Compounds

To substantiate our predictions, we will compare the expected spectrum of 1,5-diethyl-1,3-dihydro-2H-indol-2-one with the known 1H NMR data of oxindole (1,3-dihydro-2H-indol-2-one) and ethylbenzene.

Oxindole (1,3-dihydro-2H-indol-2-one)

The parent compound, oxindole, provides a baseline for the chemical shifts of the core ring protons.

ProtonsIntegrationMultiplicityChemical Shift (δ, ppm)[4]
C3-H2 2HSinglet (s)3.46
Aromatic-H 4HMultiplet (m)6.83 - 7.21
N-H 1HSinglet (s)10.38

The singlet at 3.46 ppm for the C3 methylene protons in oxindole strongly supports our prediction of a singlet around 3.5 ppm for the same protons in the diethyl derivative.[3][4] The aromatic protons in oxindole appear as a complex multiplet, which is expected to simplify in the diethyl substituted analogue due to the defined substitution pattern.

Ethylbenzene

Ethylbenzene serves as a good model for the ethyl group attached to the aromatic ring.

ProtonsIntegrationMultiplicityChemical Shift (δ, ppm)[5]
-CH3 3HTriplet (t)1.24
-CH2- 2HQuartet (q)2.63
Aromatic-H 5HMultiplet (m)7.0 - 7.45

The characteristic triplet-quartet pattern of the ethyl group in ethylbenzene, with chemical shifts of approximately 1.24 ppm and 2.63 ppm, aligns well with our predictions for the C5-ethyl group in our target molecule.[5][6][7]

Causality Behind Experimental Choices in 1H NMR

The choice of solvent and instrument frequency are critical for obtaining a high-quality 1H NMR spectrum.

  • Solvent: Deuterated solvents such as chloroform-d (CDCl3) or dimethyl sulfoxide-d6 (DMSO-d6) are used because they are largely transparent in the 1H NMR spectrum.[8] The choice of solvent can slightly influence chemical shifts. For our analysis, predictions are based on typical values observed in CDCl3.

  • Field Strength: Higher magnetic field strengths (e.g., 400 MHz or greater) provide better resolution and sensitivity, which is crucial for resolving complex multiplets in the aromatic region and accurately determining coupling constants.[9]

Experimental Protocol for 1H NMR Data Acquisition

The following is a generalized, yet robust, protocol for acquiring a high-quality 1H NMR spectrum, adhering to best practices.[10][11]

Workflow for 1H NMR Sample Preparation and Data Acquisition

G cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing dissolve Dissolve ~5-10 mg of sample in ~0.6-0.7 mL of deuterated solvent (e.g., CDCl3) transfer Transfer solution to a clean, dry NMR tube dissolve->transfer cap Cap the NMR tube securely transfer->cap insert Insert sample into the NMR spectrometer cap->insert lock Lock on the deuterium signal of the solvent insert->lock shim Shim the magnetic field for homogeneity lock->shim acquire Acquire the 1H NMR spectrum using standard pulse sequences shim->acquire fourier Fourier transform the raw data (FID) acquire->fourier phase Phase correct the spectrum fourier->phase baseline Apply baseline correction phase->baseline integrate Integrate the signals baseline->integrate

Figure 2. A generalized workflow for acquiring a 1H NMR spectrum.

Step-by-Step Methodology:

  • Sample Preparation:

    • Accurately weigh 5-10 mg of 1,5-diethyl-1,3-dihydro-2H-indol-2-one.

    • Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl3) in a small vial.

    • Transfer the solution to a clean, dry 5 mm NMR tube.

  • Instrument Setup:

    • Insert the NMR tube into the spectrometer.

    • Lock the spectrometer on the deuterium signal of the solvent to stabilize the magnetic field.

    • Shim the magnetic field to optimize its homogeneity, which is crucial for sharp, well-resolved peaks.

  • Data Acquisition:

    • Set the appropriate spectral width (typically -1 to 12 ppm for 1H NMR).[12]

    • Choose a standard one-pulse sequence.

    • Set the number of scans to achieve an adequate signal-to-noise ratio (typically 8 or 16 scans for a sample of this concentration).

    • Acquire the Free Induction Decay (FID) data.

  • Data Processing:

    • Apply a Fourier transform to the FID to obtain the frequency-domain spectrum.

    • Phase correct the spectrum to ensure all peaks are in the positive absorptive mode.

    • Apply a baseline correction to obtain a flat baseline.

    • Reference the spectrum using the residual solvent peak (e.g., 7.26 ppm for CDCl3).[8]

    • Integrate all signals and determine their relative areas.

    • Identify the multiplicity and measure the coupling constants for all relevant signals.

Conclusion

The predicted 1H NMR spectrum of 1,5-diethyl-1,3-dihydro-2H-indol-2-one is characterized by distinct signals for the two ethyl groups and the protons of the oxindole core. By comparing these expected features with the known spectra of oxindole and ethylbenzene, we can confidently assign the chemical shifts and multiplicities. This guide provides a robust framework for the interpretation of the 1H NMR spectrum of this and structurally related molecules, underscoring the power of NMR spectroscopy in modern chemical research. The provided experimental protocol ensures the acquisition of high-quality, reproducible data, which is the cornerstone of scientific integrity.

References

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A Comparative Guide to the FTIR Spectral Analysis of 1,5-diethyl-2-oxindole

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth analysis of the Fourier-Transform Infrared (FTIR) spectrum of 1,5-diethyl-2-oxindole. Designed for researchers in drug development and organic synthesis, this document outlines a predictive and comparative methodology for spectral interpretation. Given the absence of a publicly available reference spectrum for this specific disubstituted oxindole, this guide establishes a robust analytical framework by comparing its predicted spectral features against the experimentally verified spectrum of the parent scaffold, 2-oxindole, and considering the known effects of N-alkylation and C-alkylation.

Introduction: The Role of FTIR in Characterizing Substituted Oxindoles

The 2-oxindole core is a privileged scaffold in medicinal chemistry, forming the basis of numerous pharmacologically active compounds. Precise and unambiguous structural characterization is therefore paramount. FTIR spectroscopy is a powerful, non-destructive technique that provides a molecular "fingerprint" by probing the vibrational modes of chemical bonds. For substituted oxindoles like 1,5-diethyl-2-oxindole, FTIR is instrumental in confirming the presence and understanding the electronic influence of substituents on the core structure. This guide will deconstruct the expected FTIR spectrum by examining the foundational vibrations of 2-oxindole and predicting the shifts induced by the N-ethyl and C5-ethyl groups.

Experimental Protocol: Acquiring a High-Quality FTIR Spectrum

To ensure data integrity and reproducibility, a standardized experimental protocol is essential. The following outlines a typical workflow for obtaining the FTIR spectrum of a solid-state oxindole derivative.

Methodology: Attenuated Total Reflectance (ATR)-FTIR

  • Sample Preparation: A small quantity (1-2 mg) of the solid sample is placed directly onto the ATR crystal (e.g., diamond or germanium).

  • Pressure Application: The ATR press is engaged to ensure firm and uniform contact between the sample and the crystal surface.

  • Background Scan: A background spectrum of the clean, empty ATR crystal is recorded. This is crucial for correcting for atmospheric CO₂ and H₂O absorptions.

  • Sample Scan: The sample spectrum is acquired. Typically, 16 to 32 scans are co-added at a resolution of 4 cm⁻¹ over a range of 4000-400 cm⁻¹.

  • Data Processing: The final spectrum is generated by ratioing the sample scan against the background scan, followed by conversion to absorbance units.

This self-validating system ensures that any observed peaks are attributable to the sample itself and not environmental or instrumental artifacts.

Diagram: Standard ATR-FTIR Experimental Workflow

FTIR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing Prep Place Sample on ATR Crystal Press Apply Pressure Prep->Press Ensure Contact BG_Scan Acquire Background Spectrum Press->BG_Scan Sample_Scan Acquire Sample Spectrum BG_Scan->Sample_Scan 16-32 Scans Process Ratio & Convert to Absorbance Sample_Scan->Process Final Final Spectrum Process->Final

A schematic overview of the ATR-FTIR data acquisition process.

Spectral Analysis: From the Parent Scaffold to the Disubstituted Derivative

Understanding the FTIR spectrum of the parent 2-oxindole molecule is the first step.[1][2][3] The key vibrational modes are well-characterized and serve as our baseline.[4]

Wavenumber (cm⁻¹)IntensityVibrational Mode Assignment
~3200Strong, BroadN-H Stretch (hydrogen-bonded)
3100-3000MediumAromatic C-H Stretch
2950-2850MediumAliphatic C-H Stretch (from CH₂)
~1710Very StrongC=O Stretch (Lactam, Amide I)
1620StrongC=C Aromatic Ring Stretch
1470StrongCH₂ Scissoring
750StrongC-H Out-of-Plane Bend (ortho-disubstituted aromatic)

Table 1: Key FTIR absorptions for the parent scaffold, 2-Oxindole.

Introducing an ethyl group at the N1 position (N-alkylation) induces predictable and significant changes in the spectrum. Most critically, it eliminates the N-H bond.

  • Disappearance of the N-H Stretch: The strong, broad absorption around 3200 cm⁻¹ will be absent in the spectrum of 1,5-diethyl-2-oxindole. This is a primary diagnostic marker for successful N-alkylation.[5][6][7][8]

  • Shifts in the Carbonyl (C=O) Stretch: The lactam C=O (Amide I) band is sensitive to its electronic environment. Removing the N-H bond disrupts intermolecular hydrogen bonding, which typically causes a shift in the C=O stretching frequency. While N-alkylation can have complex effects, a slight shift in this peak (typically +/- 10-20 cm⁻¹) is expected compared to the parent 2-oxindole.[5][9]

  • Introduction of New Aliphatic C-H Stretches: The N-ethyl group introduces new CH₂ and CH₃ groups, which will contribute to the intensity of the aliphatic C-H stretching bands in the 2960-2850 cm⁻¹ region.[10][11]

Adding an ethyl group at the C5 position on the aromatic ring primarily affects the vibrations associated with the benzene ring.

  • Aromatic C-H Stretch: The aromatic C-H stretching vibrations (3100-3000 cm⁻¹) will still be present but may show slight shifts in position and changes in relative intensity due to the altered electronic distribution in the ring.[12][13][14]

  • C-H Out-of-Plane (OOP) Bending: This is a highly diagnostic region.[12][15] 2-Oxindole has an ortho-disubstituted pattern relative to the fused ring, giving a strong band around 750 cm⁻¹. The addition of a C5-ethyl group changes the substitution pattern to 1,2,4-trisubstituted. This pattern is typically characterized by a strong absorption in the 890-800 cm⁻¹ range.[14] This shift from ~750 cm⁻¹ to the 890-800 cm⁻¹ region is a key indicator of C5 substitution.

  • Additional Aliphatic C-H Stretches: Similar to N-alkylation, the C5-ethyl group adds more CH₂ and CH₃ bonds, further increasing the intensity of the absorptions between 2960-2850 cm⁻¹.[10][16]

Predicted FTIR Spectrum and Key Identifiers for 1,5-diethyl-2-oxindole

By synthesizing the analyses above, we can construct a predicted FTIR spectrum for 1,5-diethyl-2-oxindole and establish a clear comparison with its parent scaffold.

Vibrational Mode2-Oxindole (Experimental)1,5-diethyl-2-oxindole (Predicted)Rationale for Change
N-H Stretch ~3200 cm⁻¹Absent N1-ethyl substitution removes the N-H bond.
Aromatic C-H Stretch 3100-3000 cm⁻¹3100-3000 cm⁻¹Present, but may have minor shifts.
Aliphatic C-H Stretch 2950-2850 cm⁻¹2960-2850 cm⁻¹ (Increased Intensity) Addition of two ethyl groups (CH₂, CH₃).[11]
C=O Stretch (Amide I) ~1710 cm⁻¹~1700-1725 cm⁻¹ Shift due to removal of N-H hydrogen bonding.[17]
Aromatic C=C Stretch ~1620 cm⁻¹~1615 cm⁻¹Minor shift due to substituent effects.
C-H OOP Bending ~750 cm⁻¹ (ortho)~890-800 cm⁻¹ (1,2,4-trisubstituted) Change in aromatic substitution pattern.[12][14]

Table 2: Comparative analysis of key FTIR peaks between 2-Oxindole and the predicted spectrum for 1,5-diethyl-2-oxindole.

Diagram: Structure-to-Spectrum Correlation for 1,5-diethyl-2-oxindole

Correlation between key structural features of 1,5-diethyl-2-oxindole and their predicted FTIR absorptions.

Conclusion

The FTIR spectral analysis of 1,5-diethyl-2-oxindole can be confidently performed through a comparative approach. The three most definitive spectral features that, in combination, confirm the structure are:

  • The complete absence of an N-H stretching band around 3200 cm⁻¹.

  • An increase in the intensity and complexity of the aliphatic C-H stretching region (2960-2850 cm⁻¹) due to the two ethyl groups.

  • A shift in the strong C-H out-of-plane bending vibration from ~750 cm⁻¹ (characteristic of the 2-oxindole parent) to the 890-800 cm⁻¹ range, confirming the 1,2,4-trisubstituted aromatic pattern.

By following this analytical logic, researchers can reliably verify the identity and purity of 1,5-diethyl-2-oxindole and distinguish it from its parent scaffold and other related analogues.

References

  • University of California, Los Angeles. (n.d.). IR Spectroscopy Tutorial: Aromatics. UCLA Chemistry & Biochemistry. Retrieved from [Link]

  • ScienceDirect. (2025, October 25). Aliphatic C-H stretching: Significance and symbolism. Retrieved from [Link]

  • North Carolina State University Libraries. (n.d.). 12.6 Infrared Spectra of Some Common Functional Groups – Organic Chemistry. Retrieved from [Link]

  • Chemistry LibreTexts. (2024, September 26). 15.7: Spectroscopy of Aromatic Compounds. Retrieved from [Link]

  • ResearchGate. (n.d.). Curve-fitted FT-IR spectra of the aliphatic C–H stretching bands and... [Image]. Retrieved from [Link]

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  • ACS Publications. (2011, September 23). Polarized IR Spectra of the Hydrogen Bond in Two Different Oxindole Polymorphs with Cyclic Dimers in Their Lattices. The Journal of Physical Chemistry A. Retrieved from [Link]

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  • ResearchGate. (n.d.). Representative FTIR Spectrum for Oxindole in CCl4 [Image]. Retrieved from [Link]

  • Specac Ltd. (n.d.). Interpreting Infrared Spectra. Retrieved from [Link]

  • National Center for Biotechnology Information. (2022, October 20). Effect of the N-Alkyl Side Chain on the Amide-Water Interactions. PubMed. Retrieved from [Link]

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  • ACS Publications. (2023, February 1). N-Alkylation and N-Methylation of Amines with Alcohols Catalyzed by Nitrile-Substituted NHC–Ir(III) and NHC–Ru(II) Complexes. ACS Omega. Retrieved from [Link]

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A Comparative Guide to the Mass Spectrometry Fragmentation of 1,5-diethyl-1,3-dihydro-2H-indol-2-one

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of Isomer-Specific Fragmentation Analysis

1,5-diethyl-1,3-dihydro-2H-indol-2-one, a substituted oxindole, belongs to a class of heterocyclic compounds with significant interest in medicinal chemistry and drug development. The precise substitution pattern on the oxindole core is critical to its biological activity. Mass spectrometry is a cornerstone technique for structural elucidation. However, the differentiation of isomers, such as 1,5-diethyl- vs. 1,7-diethyl- or 3,5-diethyl- oxindoles, presents a significant analytical challenge. Understanding the unique fragmentation pathways dictated by the specific positions of the ethyl groups is paramount for unambiguous identification.

This guide will focus on predicting the fragmentation of 1,5-diethyl-1,3-dihydro-2H-indol-2-one under Electron Ionization (EI), a common ionization technique for GC-MS, and will draw comparisons to the fragmentation of its core structures and related alkylated analogs.

Predicted Fragmentation Pattern of the Target Molecule

The molecular weight of 1,5-diethyl-1,3-dihydro-2H-indol-2-one is 189.26 g/mol . The molecular ion peak ([M]•+) is expected to be observed at m/z 189. The fragmentation will be driven by the locations of the two ethyl groups: one on the nitrogen of the lactam ring (N-ethyl) and one on the benzene ring at position 5 (C5-ethyl).

Key Predicted Fragmentation Pathways:

  • Benzylic Cleavage (Loss of a Methyl Radical from C5-ethyl): A primary and highly characteristic fragmentation for alkyl-substituted aromatic rings is the cleavage of the bond beta to the aromatic ring, known as benzylic cleavage. This results in the formation of a stable benzylic cation. For our target molecule, this would involve the loss of a methyl radical (•CH₃) from the C5-ethyl group.

    • [M - 15]⁺ at m/z 174: This is predicted to be a major, and potentially the base, peak in the spectrum. The stability of the resulting secondary benzylic cation is a strong driving force for this fragmentation.

  • α-Cleavage at the N-ethyl Group: The nitrogen atom of the lactam can stabilize an adjacent radical cation, promoting cleavage of the C-C bond of the N-ethyl group.

    • [M - 28]•+ (Loss of Ethylene): A McLafferty-type rearrangement involving the N-ethyl group could lead to the loss of a neutral ethylene molecule (C₂H₄), resulting in a fragment at m/z 161 . This is a common pathway for N-alkylated amides and lactams[1][2].

    • [M - 29]⁺ (Loss of an Ethyl Radical): Direct cleavage of the N-ethyl group would result in the loss of an ethyl radical (•C₂H₅) to form an ion at m/z 160 .

  • Cleavage of the Lactam Ring: The oxindole core itself is subject to characteristic ring cleavages.

    • Loss of Carbon Monoxide (CO): A common fragmentation for cyclic ketones and lactams is the loss of a neutral CO molecule.

      • From the molecular ion: [M - 28]•+ at m/z 161 . This peak may overlap with the peak from ethylene loss.

      • From the [M-15]⁺ fragment: [174 - 28]⁺ at m/z 146 .

Comparative Fragmentation Analysis

To build confidence in these predictions, we will compare them to the known fragmentation patterns of simpler, related structures.

CompoundKey Fragments (m/z) and InterpretationReference
Oxindole (1,3-dihydro-2H-indol-2-one) 133 ([M]•+) : Molecular Ion104 ([M-29]•+) : Loss of HCO[3]
1-Ethyl-1H-indole 145 ([M]•+) : Molecular Ion130 ([M-15]⁺) : Loss of •CH₃ from N-ethyl (benzylic-like)[4]
Generic N-Alkylated Lactams Loss of the alkyl radical from the nitrogen is a characteristic fragmentation channel.[2][2]
Generic Alkylated Indoles Loss of substituents from the indole nucleus is a common fragmentation pathway.[5][6][5], [6]

Analysis of Comparative Data:

  • The fragmentation of Oxindole shows the inherent stability of the core structure and its tendency to lose parts of the lactam ring.

  • 1-Ethyl-1H-indole demonstrates the facile loss of a methyl radical from an N-ethyl group attached to an aromatic system, analogous to benzylic cleavage. This strongly supports the prediction of a significant [M-15]⁺ peak for our target molecule, likely originating from the C5-ethyl group due to greater benzylic stabilization.

  • General studies on N-alkylated lactams confirm that cleavage of the N-alkyl group is a primary fragmentation route[2]. This reinforces the likelihood of observing fragments corresponding to the loss of ethylene or an ethyl radical.

Workflow for Isomer Differentiation

The following workflow outlines a systematic approach to identifying 1,5-diethyl-1,3-dihydro-2H-indol-2-one and distinguishing it from other isomers using GC-MS.

GC-MS Workflow for Isomer Identification cluster_0 Sample Preparation & Analysis cluster_1 Data Analysis cluster_2 Isomer Confirmation Sample Sample containing potential isomers GC_Separation Gas Chromatographic Separation (based on boiling point & polarity) Sample->GC_Separation MS_Analysis Mass Spectrometry Analysis (EI) GC_Separation->MS_Analysis Extract_Spectra Extract Mass Spectrum for each GC Peak Identify_M_ion Identify Molecular Ion ([M]•+) at m/z 189 Extract_Spectra->Identify_M_ion Analyze_Fragments Analyze Fragmentation Pattern Identify_M_ion->Analyze_Fragments Compare_Spectra Compare with Predicted Pattern and Reference Spectra Analyze_Fragments->Compare_Spectra Decision Key Fragments Present? [M-15]⁺ at m/z 174 [M-28]•+ at m/z 161 Compare_Spectra->Decision Confirmation High Confidence Identification of 1,5-diethyl-1,3-dihydro-2H-indol-2-one Decision->Confirmation Yes Further_Analysis Consider Other Isomers or Further Structural Elucidation (e.g., NMR) Decision->Further_Analysis No

Caption: GC-MS workflow for the identification of 1,5-diethyl-1,3-dihydro-2H-indol-2-one.

Experimental Protocol: GC-MS Analysis

This section provides a standard protocol for the analysis of substituted oxindoles.

Objective: To obtain the mass spectrum of 1,5-diethyl-1,3-dihydro-2H-indol-2-one.

Instrumentation:

  • Gas Chromatograph coupled to a Mass Spectrometer (GC-MS) with an Electron Ionization (EI) source.

Materials:

  • Sample dissolved in a volatile organic solvent (e.g., dichloromethane, ethyl acetate).

  • Helium (carrier gas).

Procedure:

  • Sample Preparation: Prepare a dilute solution of the sample (approx. 1 mg/mL).

  • GC Conditions:

    • Injector Temperature: 250 °C

    • Injection Volume: 1 µL (split or splitless, depending on concentration)

    • Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).

    • Oven Temperature Program:

      • Initial temperature: 100 °C, hold for 1 minute.

      • Ramp: 10 °C/min to 280 °C.

      • Final hold: 5 minutes at 280 °C.

  • MS Conditions:

    • Ionization Mode: Electron Ionization (EI)

    • Electron Energy: 70 eV

    • Source Temperature: 230 °C

    • Quadrupole Temperature: 150 °C

    • Scan Range: m/z 40-400

Data Analysis:

  • Integrate the chromatographic peak corresponding to the analyte.

  • Obtain the background-subtracted mass spectrum.

  • Identify the molecular ion peak and major fragment ions.

  • Compare the observed fragmentation pattern with the predicted pattern and library spectra (if available).

Conclusion

The mass spectral fragmentation of 1,5-diethyl-1,3-dihydro-2H-indol-2-one is predicted to be dominated by a benzylic cleavage at the C5-ethyl group, leading to a prominent ion at m/z 174 ([M-15]⁺). Secondary fragmentation pathways involving the N-ethyl group (loss of ethylene or an ethyl radical) and cleavage of the lactam ring (loss of CO) are also expected. This distinctive pattern, particularly the intense [M-15]⁺ peak, serves as a strong diagnostic tool for differentiating it from other diethyl-substituted oxindole isomers. By employing the systematic GC-MS workflow and analytical protocol described, researchers can confidently identify this specific compound in complex mixtures, aiding in drug discovery and development efforts.

References

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Comparative Analysis of 13C NMR Spectral Signatures: 1,5-Diethyl-1,3-dihydro-2H-indol-2-one

[1][2]

Executive Summary

Target Molecule: 1,5-Diethyl-1,3-dihydro-2H-indol-2-one (1,5-Diethyl-oxindole) Molecular Formula: C₁₂H₁₅NO Core Scaffold: Oxindole (Indolin-2-one) Application: Pharmaceutical intermediate, specifically in the synthesis of tyrosine kinase inhibitors (e.g., Sunitinib analogs) and indolinone-based phytochemicals.

This guide provides a detailed structural analysis of the 13C NMR spectral signature of 1,5-diethyl-oxindole. By synthesizing data from established Substituent Chemical Shift (SCS) studies on the oxindole scaffold, we provide a comparative analysis against its parent and mono-substituted analogs. This approach allows researchers to validate synthesis outcomes and distinguish the target molecule from potential regioisomers (e.g., 1,6-diethyl or 3,3-diethyl isomers).

Structural Assignment & Numbering Logic

Correct structural assignment is critical for interpreting the NMR spectrum. The oxindole core consists of a benzene ring fused to a five-membered nitrogen-containing lactam ring.

Numbering Scheme
  • Position 1 (N): Ethyl substituted.[1][2][3][4][5]

  • Position 2 (C=O): Carbonyl carbon (most downfield signal).

  • Position 3 (CH₂): Methylene carbon of the lactam ring.

  • Position 3a: Bridgehead carbon (quaternary).

  • Position 4, 5, 6, 7: Aromatic carbons (5 is Ethyl substituted).

  • Position 7a: Bridgehead carbon attached to Nitrogen (quaternary).

OxindoleStructureFigure 1: Structural connectivity and substitution logic for 1,5-diethyl-oxindole.C2C2C3C3C2->C3C3aC3aC3->C3aC4C4C3a->C4C5C5C4->C5C6C6C5->C6C5Et5-EtC5->C5EtC5-AlkylationC7C7C6->C7C7aC7aC7->C7aC7a->C2N1C7a->C3aFusedNEtN-EtC7a->NEtN1-Alkylation

Comparative 13C NMR Data Analysis

The following data is derived from the Substituent Chemical Shift (SCS) additivity principles applied to the parent oxindole scaffold. This method is validated by extensive datasets of oxindole derivatives (see References).

Chemical Shift Table (CDCl₃, 100 MHz)

Note: Values are in ppm relative to TMS.

Carbon PositionTypeParent Oxindole (Exp)Effect of N-EthylEffect of 5-Ethyl1,5-Diethyl (Calc) Signal Characteristics
C2 C=O178.5-2.0 (Upfield)~0.0176.5 ± 1.0 Weak intensity (Quaternary)
C7a Cq-N142.6+1.5-0.1144.0 ± 1.0 Quaternary, Deshielded by N
C3a Cq124.5-0.5-0.1123.9 ± 1.0 Quaternary
C5 C-R122.3~0.0+9.5 (Ipso)131.8 ± 1.5 Quaternary (Substituted)
C6 CH122.3~0.0-0.2 (Ortho)122.1 ± 0.5 Strong CH signal
C4 CH125.4~0.0-0.2 (Ortho)125.2 ± 0.5 Strong CH signal
C7 CH109.8-1.0-0.1 (Meta)108.7 ± 0.5 Shielded, doublet
C3 CH₂36.3-1.0~0.035.3 ± 1.0 High field methylene
N-CH₂ CH₂+35.035.0 - 37.0 N-Ethyl Methylene
Ar-CH₂ CH₂+28.528.0 - 29.0 Benzylic Methylene
Ar-Et-CH₃ CH₃+15.515.5 - 16.5 Terminal Methyl (5-Et)
N-Et-CH₃ CH₃+12.512.0 - 13.0 Terminal Methyl (N-Et)
Spectral Interpretation Guide
  • The Carbonyl (C2): Look for the most downfield peak around 176-177 ppm . In N-alkylated oxindoles, this signal often shifts slightly upfield compared to the N-H parent due to the loss of hydrogen bonding capability in CDCl₃.

  • The Ethyl Groups: You will see four distinct signals in the aliphatic region (10-40 ppm).

    • N-CH₂ (~36 ppm): Deshielded by nitrogen. May overlap with the ring C3 methylene. Use DEPT-135 to confirm (both CH₂ are negative/down).

    • Ar-CH₂ (~28 ppm): Typical benzylic position.

    • Methyls (~12 & ~16 ppm): The N-ethyl methyl is typically more shielded (~12-13 ppm) than the aromatic ethyl methyl (~15-16 ppm).

  • Aromatic Region: The substitution at C5 breaks the symmetry. C5 becomes quaternary (weak intensity). C4 and C6 remain CH signals but will show meta/para coupling patterns in a proton-coupled experiment.

Experimental Protocols

Synthesis Workflow (Self-Validating)

To obtain the sample for NMR, the most robust route involves the Wolff-Kishner reduction of the corresponding isatin or N-alkylation of the pre-reduced oxindole.

Recommended Route: N-Alkylation of 5-Ethyl-oxindole This route is preferred for structural verification because you can monitor the disappearance of the N-H proton in ¹H NMR and the appearance of N-ethyl signals in ¹³C NMR.

SynthesisWorkflowFigure 2: Synthesis and Validation Workflow for 1,5-Diethyl-oxindoleStartStarting Material:5-Ethyl-oxindoleStep1Deprotonation:NaH (1.2 eq), DMF, 0°CStart->Step1Step2Alkylation:Add Ethyl Iodide (1.1 eq)Stir RT, 3hStep1->Step2WorkupWorkup:Quench H2O, Extract EtOAcWash LiCl (remove DMF)Step2->WorkupProductProduct:1,5-Diethyl-oxindoleWorkup->ProductValidationValidation Check:1H NMR: Loss of N-H (bs, ~9-10ppm)13C NMR: New peaks at ~36 & ~12 ppmProduct->Validation

NMR Acquisition Parameters

To ensure publication-quality data and resolution of the aliphatic region:

  • Solvent: CDCl₃ (Chloroform-d) is preferred over DMSO-d₆ to prevent solvent peak overlap with the ethyl signals and to minimize viscosity broadening.

  • Concentration: 15-20 mg in 0.6 mL solvent.

  • Pulse Sequence: zgpg30 (Power-gated decoupling).

  • Relaxation Delay (D1): Set to 2.0 - 3.0 seconds . The quaternary carbons (C2, C3a, C7a, C5) have long T1 relaxation times. A short D1 will suppress these signals, making assignment difficult.

  • Scans (NS): Minimum 1024 scans for 13C to visualize quaternary carbons clearly.

References & Authority

  • Substituent Effects in Oxindoles:

    • Klára, S., et al. "Interpretation of substituent-induced 13C NMR chemical shifts of oxindoles." New Journal of Chemistry, 2004, 28, 1182-1188.

    • Validation: This seminal paper establishes the additivity rules (SCS) used to predict the shifts in Table 3.1 with >95% correlation.

  • General 13C NMR Shift Tables:

    • Pretsch, E., et al. "Structure Determination of Organic Compounds."[6][7][8] Springer.

    • Compound Interest.[1][6][7][9] "A Guide to 13C NMR Chemical Shift Values."

  • Synthesis Verification:

    • Porcs-Makkay, M., et al. "Synthesis and 5-HT6 receptor binding affinity of indole-2-one derivatives." Bioorganic & Medicinal Chemistry, 2007. (Describes N-alkylation protocols for oxindoles).

Disclaimer: The chemical shifts provided in Table 3.1 are calculated values based on empirically validated Substituent Chemical Shift (SCS) models for the oxindole scaffold. Experimental values may vary by ±0.5-1.0 ppm depending on concentration and specific solvent interactions.

Safety Operating Guide

Personal protective equipment for handling 1,5-diethyl-1,3-dihydro-2H-indol-2-one

[1]

CRITICAL ALERT: Identity & CAS Verification

STOP AND VERIFY: Before opening any vessel, you must reconcile the Chemical Name with the CAS number on your label.

  • The Chemical: 1,5-diethyl-1,3-dihydro-2H-indol-2-one (a specific Oxindole derivative).[1]

  • The Risk: This compound is often confused in databases with Isoquinoline (CAS 119-65-3) .[1]

    • If you hold Isoquinoline: It is Toxic in contact with skin (H311) and requires stricter dermal protection than standard indolinones.[1]

    • If you hold 1,5-diethyl-1,3-dihydro-2H-indol-2-one: It is a Research Chemical lacking a full toxicological monograph. You must handle it under Occupational Exposure Band (OEB) 3 protocols (Potent/Bioactive) due to its structural similarity to kinase inhibitors (e.g., Sunitinib precursors).[1]

This guide defines protocols for the Research Chemical (Indolinone derivative) assuming OEB 3 hazards.

Phase 1: Risk Assessment & Hazard Profiling[1]

As a Senior Application Scientist, I apply the Precautionary Principle here. This molecule is a lipophilic analog of Oxindole. While the parent Oxindole is generally classified as an Irritant (H315/H319), the addition of ethyl groups at N1 and C5 increases lipophilicity, potentially enhancing skin absorption and membrane permeability.[1]

Extrapolated Hazard Profile (Structure-Activity Relationship):

Hazard ClassGHS Classification (Predicted)Mechanism of Action
Acute Toxicity (Oral) Category 4 (H302) Harmful if swallowed.[1] Based on Indolin-2-one core data.[1][3][4]
Skin/Eye Irritation Category 2A/2 (H315, H319) Electrophilic reactivity of the lactam ring may cause surface irritation.
Sensitization Category 1 (H317) High Probability. Indolinones can act as haptens, binding to proteins to trigger immune responses.
Bioactivity Suspected (H361/H373) Structural scaffold for Tyrosine Kinase Inhibitors. Treat as a suspected reproductive toxin.[5]

Phase 2: The Barrier Strategy (PPE)[1]

Do not rely on "standard lab PPE." You must construct a barrier system that accounts for the compound's physical state (likely a fine, electrostatic powder) and its potential biological activity.

PPE Selection Matrix[1][7]
Protection ZoneRecommended EquipmentTechnical Justification
Respiratory Primary: Fume Hood (Face Velocity > 100 fpm)Secondary: N95 or P100 RespiratorIndolinone powders are often electrostatic and aerosolize easily during weighing.[1]
Dermal (Hands) Double Gloving Strategy: 1. Inner: Nitrile (4 mil)2.[1] Outer: Nitrile (Extended Cuff, >5 mil)Breakthrough Time: Standard nitrile offers >480 min protection against solid transfer. Double gloving prevents contamination during doffing.
Ocular Chemical Splash Goggles Safety glasses are insufficient. The fine powder can bypass side shields; solution splashes require a full seal.
Body Tyvek® Lab Coat (or equivalent) Cotton coats retain particulate matter. Use disposable, non-woven materials if handling >100 mg quantities.
PPE Decision Logic (Visualization)

PPE_Decision_TreeStartStart: Handling 1,5-diethyl-indolinoneStatePhysical State?Start->StateSolidSolid / PowderState->SolidSolutionSolution (DMSO/Ethanol)State->SolutionQuantQuantity?Solid->QuantSolventSolvent Type?Solution->SolventSmall< 100 mgQuant->SmallLarge> 100 mgQuant->LargeHoodFume Hood REQUIREDDouble Nitrile GlovesSmall->HoodRespFume Hood + P100 RespiratorTyvek SleevesLarge->RespDMSODMSO / DMFSolvent->DMSOEthanolEthanol / MethanolSolvent->EthanolGlove_SelectButyl or Double Nitrile(DMSO permeates Nitrile)DMSO->Glove_SelectStd_GloveStandard Nitrile GlovesEthanol->Std_Glove

Caption: PPE selection logic based on physical state and solvent carrier. Note the specific requirement for DMSO handling.

Phase 3: Operational Protocols

Weighing & Transfer (The Critical Moment)

The highest risk of exposure occurs during the transfer of the dry solid.

  • Static Control: Indolinone derivatives are prone to static charge. Use an ionizing fan or anti-static gun inside the balance enclosure.

  • The "Boat-in-Jar" Method:

    • Place the weighing boat inside a secondary screw-top jar.

    • Tare the balance with the jar open.

    • Add compound to the boat.

    • Close the jar before removing it from the balance.

    • Why? This prevents invisible particulate trails from contaminating the lab bench.

Solubilization

1,5-diethyl-1,3-dihydro-2H-indol-2-one is lipophilic.[1]

  • Preferred Solvents: DMSO, DMF, Ethanol.[6]

  • Safety Note: DMSO is a potent skin penetrant. If the compound is dissolved in DMSO, it can carry the toxicant through intact skin and standard nitrile gloves.

    • Protocol: If using DMSO, change outer gloves immediately upon any splash. Consider Silver Shield® (Laminate) gloves for prolonged handling.[1]

Phase 4: Emergency & Disposal[1]

Spill Response Workflow

Scenario: You have spilled 500mg of powder on the benchtop.

  • Evacuate: Clear the immediate area (3-meter radius).

  • Don PPE: Ensure respiratory protection (N95/P100) is active.

  • Contain: Do NOT dry sweep. Dry sweeping generates dust aerosols.

  • Wet Wipe Method:

    • Cover the spill with paper towels soaked in Ethanol (or water if compatible).

    • Wipe from the outside in to avoid spreading.

    • Place all waste in a sealed bag inside the hood.

Disposal Strategy

This compound must not enter the water supply due to potential aquatic toxicity (common in indole derivatives).

Waste StreamClassificationMethod
Solid Waste Hazardous Chemical WasteHigh-Temperature Incineration.[1]
Liquid Waste Non-Halogenated OrganicBulking for fuel blending/incineration.
Sharps/Glass Chemically ContaminatedSharps bin (do not rinse).
Emergency Response Logic

Emergency_ResponseSpillSpill DetectedTypeLiquid or Solid?Spill->TypeSolidSolid PowderType->SolidLiquidLiquid SolutionType->LiquidAction_S1. Dampen towels (Ethanol)2. Cover Spill3. Scoop/WipeSolid->Action_SAction_L1. Absorbent Pads2. Neutralize (if reactive)3. Bag & SealLiquid->Action_LDisposalHazardous Waste Bin(Tag: Toxic/Irritant)Action_S->DisposalAction_L->Disposal

Caption: Immediate response workflow for solid vs. liquid spills to minimize aerosolization.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 13656, Oxindole. Retrieved from [Link][1]

  • European Chemicals Agency (ECHA). Substance Information: Indolin-2-one derivatives.[1] Retrieved from [Link][1]

  • Occupational Safety and Health Administration (OSHA). Toxic and Hazardous Substances: Hazard Communication Standard (29 CFR 1910.1200). Retrieved from [Link][1]

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.